molecular formula C13H16N2O2 B2385073 benzyl N-{3-azabicyclo[3.1.0]hexan-1-yl}carbamate CAS No. 1251020-31-1

benzyl N-{3-azabicyclo[3.1.0]hexan-1-yl}carbamate

Cat. No.: B2385073
CAS No.: 1251020-31-1
M. Wt: 232.283
InChI Key: FFNNFPWKLKSVTG-UHFFFAOYSA-N
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Description

Benzyl N-{3-azabicyclo[3.1.0]hexan-1-yl}carbamate is a useful research compound. Its molecular formula is C13H16N2O2 and its molecular weight is 232.283. The purity is usually 95%.
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Properties

IUPAC Name

benzyl N-(3-azabicyclo[3.1.0]hexan-1-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2/c16-12(15-13-6-11(13)7-14-9-13)17-8-10-4-2-1-3-5-10/h1-5,11,14H,6-9H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFNNFPWKLKSVTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C1(CNC2)NC(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure Analysis of Benzyl N-{3-azabicyclo[3.1.0]hexan-1-yl}carbamate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for the chemical structure analysis of benzyl N-{3-azabicyclo[3.1.0]hexan-1-yl}carbamate, a molecule of interest in medicinal chemistry and drug development due to its unique bicyclic scaffold. The 3-azabicyclo[3.1.0]hexane core is a key structural feature in a variety of biologically active compounds.[1] This document outlines a multi-faceted analytical approach, integrating spectroscopic and chromatographic techniques to ensure unambiguous structural elucidation and purity assessment. The methodologies described herein are grounded in established principles of analytical chemistry and are designed to provide a self-validating system for researchers and drug development professionals.

Introduction: The Significance of the 3-Azabicyclo[3.1.0]hexane Scaffold

The 3-azabicyclo[3.1.0]hexane moiety is a conformationally constrained bicyclic system that has garnered significant attention in the development of novel therapeutics.[1] Its rigid structure allows for precise orientation of substituents, which can lead to enhanced binding affinity and selectivity for biological targets. The incorporation of a carbamate group, a common functional group in pharmaceuticals, further underscores the potential of benzyl N-{3-azabicyclo[3.1.0]hexan-1-yl}carbamate as a valuable building block or active pharmaceutical ingredient (API).

Given the therapeutic potential of molecules containing this scaffold, a rigorous and comprehensive analytical strategy is paramount for ensuring chemical integrity, guiding process development, and meeting regulatory standards. This guide will detail the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) for the structural confirmation and purity assessment of the target molecule. Furthermore, the definitive technique of X-ray crystallography for absolute structure determination will be discussed.

Predicted Physicochemical Properties and Molecular Structure

A foundational understanding of the molecule's properties is essential for method development. While specific experimental data for benzyl N-{3-azabicyclo[3.1.0]hexan-1-yl}carbamate is not extensively published, its properties can be predicted based on its constituent functional groups: the benzyl carbamate and the 3-azabicyclo[3.1.0]hexane core.

Table 1: Predicted Physicochemical Properties

PropertyPredicted Value/CharacteristicRationale
Molecular FormulaC₁₃H₁₆N₂O₂Based on the chemical structure.
Molecular Weight232.28 g/mol Calculated from the molecular formula.
AppearanceWhite to off-white solidTypical for benzyl carbamate derivatives.[2]
SolubilitySoluble in organic solvents (e.g., DMSO, methanol, dichloromethane); moderately soluble in water.Based on the properties of benzyl carbamate and bicyclic amines.[2]
Melting PointExpected to be a solid with a defined melting point, likely in the range of similar carbamates.Benzyl carbamate has a melting point of 88 °C.[2]

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node [shape=plaintext, fontname="Arial", fontsize=12, fontcolor="#202124"];
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// Atom nodes N1 [label="N", pos="0,0!"]; C1 [label="C", pos="-1.2,-0.5!"]; C2 [label="C", pos="-1.2,0.5!"]; C3 [label="C", pos="0,1!"]; C4 [label="C", pos="1.2,0.5!"]; C5 [label="C", pos="1.2,-0.5!"]; C6 [label="C", pos="0,-1!"]; N2 [label="N", pos="2.4,-0.5!"]; C7 [label="C", pos="3.6,-0.5!"]; O1 [label="O", pos="4.2,-1.3!"]; O2 [label="O", pos="4.2,0.3!"]; C8 [label="C", pos="5.4,0.3!"]; C9 [label="C", pos="6.6,0.3!"]; C10 [label="C", pos="7.2,1.3!"]; C11 [label="C", pos="8.4,1.3!"]; C12 [label="C", pos="9,0.3!"]; C13 [label="C", pos="8.4,-0.7!"]; C14 [label="C", pos="7.2,-0.7!"]; H1 [label="H", pos="2.4, -1.2!"];

// Bonds N1 -- C1; N1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C1; C1 -- C6; C6 -- C5; N2 -- C5; N2 -- C7; C7 -- O1 [style=double]; C7 -- O2; O2 -- C8; C8 -- C9; C9 -- C10; C10 -- C11; C11 -- C12; C12 -- C13; C13 -- C14; C14 -- C9; N2 -- H1;

// Labels for functional groups label_carbamate [label="Carbamate", pos="3.6,-1.8!", fontsize=10, fontcolor="#34A853"]; label_benzyl [label="Benzyl Group", pos="7.8,2!“, fontsize=10, fontcolor="#4285F4"]; label_bicyclic [label="3-Azabicyclo[3.1.0]hexane", pos="-1.5,1.5!", fontsize=10, fontcolor="#EA4335"]; }

Caption: Chemical structure of benzyl N-{3-azabicyclo[3.1.0]hexan-1-yl}carbamate.

Spectroscopic Analysis

A combination of NMR, MS, and Infrared (IR) spectroscopy provides a detailed picture of the molecule's structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. For benzyl N-{3-azabicyclo[3.1.0]hexan-1-yl}carbamate, both ¹H and ¹³C NMR are essential.

3.1.1 Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)

The proton NMR spectrum is expected to show distinct signals for the benzyl group, the carbamate proton, and the protons of the bicyclic system.

  • Aromatic Protons (δ 7.3-7.4 ppm, 5H, multiplet): The five protons of the phenyl ring of the benzyl group will appear as a complex multiplet.

  • Benzyl Protons (δ 5.1 ppm, 2H, singlet): The two methylene protons of the benzyl group are expected to be a sharp singlet.

  • Carbamate Proton (δ ~5.0 ppm, 1H, broad singlet): The NH proton of the carbamate will likely be a broad singlet, and its chemical shift can be concentration-dependent.

  • Bicyclic Protons (δ 0.3-3.6 ppm, 8H, complex multiplets): The protons on the 3-azabicyclo[3.1.0]hexane ring will exhibit complex splitting patterns due to their fixed spatial relationships. Protons on the cyclopropane ring are expected at the most upfield region of the spectrum.[3]

3.1.2 Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)

The carbon NMR spectrum will provide information on the number and electronic environment of the carbon atoms.

  • Carbonyl Carbon (δ ~156 ppm): The carbamate carbonyl carbon is expected to be in this region.

  • Aromatic Carbons (δ ~127-136 ppm): The six carbons of the phenyl ring will appear in this range.

  • Benzyl Methylene Carbon (δ ~67 ppm): The CH₂ carbon of the benzyl group.

  • Bicyclic Carbons (δ ~20-60 ppm): The five carbons of the 3-azabicyclo[3.1.0]hexane ring will be in the aliphatic region of the spectrum. The quaternary carbon attached to the nitrogen of the carbamate will be deshielded compared to the other ring carbons.[4]

3.1.3 Experimental Protocol for NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent.

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • Data Acquisition: Acquire ¹H, ¹³C, and consider 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) to confirm proton-proton and proton-carbon correlations, which is especially useful for assigning the complex signals of the bicyclic system.

Mass Spectrometry (MS)

MS provides information about the molecular weight and fragmentation pattern of the molecule, which is crucial for confirming its identity. Due to the potential thermal lability of carbamates, electrospray ionization (ESI) is the preferred ionization technique over harsher methods.[5][6]

3.2.1 Predicted Mass Spectrum (ESI-MS)

  • Molecular Ion: A prominent peak for the protonated molecule [M+H]⁺ at m/z 233.13 is expected in positive ion mode. Adducts with sodium [M+Na]⁺ at m/z 255.11 may also be observed.

  • Key Fragments: Fragmentation may occur at the carbamate linkage. Common fragmentation patterns for carbamates include the neutral loss of methyl isocyanate (CH₃NCO), although in this case, fragmentation is more likely to involve the benzyl group.[7] Expect to see fragments corresponding to the loss of the benzyl group or the entire benzyl carbamate moiety.

3.2.2 Experimental Protocol for LC-MS Analysis

  • Chromatography: Use a C18 reverse-phase column. A gradient elution with mobile phases of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B) is a good starting point.

  • Ionization: Employ an electrospray ionization (ESI) source in positive ion mode.

  • Mass Analyzer: A triple quadrupole or ion trap mass spectrometer can be used for both full scan analysis and tandem MS (MS/MS) to study fragmentation patterns.[7][8]

analytical_workflow cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_chromatography Chromatographic Analysis cluster_definitive Definitive Structure Elucidation cluster_final Final Confirmation synthesis Synthesized Product nmr NMR Spectroscopy (1H, 13C, 2D) synthesis->nmr Initial Analysis ms Mass Spectrometry (LC-MS, ESI) synthesis->ms Initial Analysis ir IR Spectroscopy synthesis->ir Initial Analysis hplc HPLC/UPLC (Purity Assessment) synthesis->hplc Initial Analysis xray X-ray Crystallography (If single crystal available) nmr->xray For absolute confirmation final_structure Confirmed Structure & Purity nmr->final_structure ms->xray For absolute confirmation ms->final_structure ir->xray For absolute confirmation hplc->xray For absolute confirmation hplc->final_structure xray->final_structure

Caption: A typical analytical workflow for structural elucidation.

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the presence of key functional groups.

  • N-H Stretch (around 3300 cm⁻¹): A characteristic peak for the amine in the carbamate.

  • C=O Stretch (around 1690 cm⁻¹): A strong absorption for the carbonyl group of the carbamate.[9]

  • C-O Stretch (around 1250 cm⁻¹): The C-O bond of the ester part of the carbamate.

  • Aromatic C-H Bending (around 700-800 cm⁻¹): Characteristic bands for the substituted benzene ring.

Chromatographic Analysis for Purity Determination

High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of a pharmaceutical compound.

HPLC Method
  • Column: A C18 stationary phase is generally suitable for carbamates.[10]

  • Mobile Phase: A gradient of water and acetonitrile or methanol, often with a small amount of acidifier like formic acid or trifluoroacetic acid to improve peak shape.

  • Detection: UV detection at a wavelength where the phenyl ring absorbs (e.g., 254 nm) is appropriate.

  • Purity Calculation: The purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

4.1.1 Experimental Protocol for HPLC Purity Analysis

  • Standard Preparation: Prepare a stock solution of the sample in a suitable solvent (e.g., acetonitrile) at a concentration of approximately 1 mg/mL. Prepare a working standard by diluting the stock solution to about 0.1 mg/mL with the mobile phase.

  • Sample Preparation: Prepare the sample to be analyzed at the same concentration as the working standard.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: Start with a low percentage of B, and ramp up to a high percentage over 15-20 minutes to elute all components.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detector: UV at 254 nm.

  • Data Analysis: Integrate all peaks and calculate the area percent of the main peak.

Definitive Structure Elucidation: X-ray Crystallography

For an unambiguous, three-dimensional structure determination, single-crystal X-ray crystallography is the gold standard.[11] This technique provides precise information about bond lengths, bond angles, and stereochemistry.[11]

Protocol Outline for X-ray Crystallography
  • Crystal Growth: The primary challenge is to grow a single crystal of suitable quality. This is often achieved by slow evaporation of a solvent from a saturated solution of the compound, or by vapor diffusion techniques.

  • Data Collection: A suitable crystal is mounted on a diffractometer and irradiated with monochromatic X-rays. The diffraction pattern is collected as the crystal is rotated.[11]

  • Structure Solution and Refinement: The diffraction data is used to calculate an electron density map of the crystal, from which the atomic positions are determined. This model is then refined to best fit the experimental data.[11]

The successful determination of the crystal structure provides absolute proof of the connectivity and stereochemistry of benzyl N-{3-azabicyclo[3.1.0]hexan-1-yl}carbamate.

Conclusion

The structural analysis of benzyl N-{3-azabicyclo[3.1.0]hexan-1-yl}carbamate requires a synergistic application of multiple analytical techniques. NMR spectroscopy provides the detailed framework of the molecule, mass spectrometry confirms the molecular weight and aids in structural confirmation, and IR spectroscopy identifies key functional groups. HPLC is essential for assessing the purity of the compound. For absolute and definitive structural proof, single-crystal X-ray crystallography is the ultimate method. By following the protocols and understanding the expected outcomes detailed in this guide, researchers and drug development professionals can confidently and accurately characterize this important chemical entity.

References

  • Analysis of carbamates by gas chromatography/quadrupole ion trap mass spectrometry. (n.d.). ProQuest.
  • Voyksner, R. D., Bursey, J. T., & Pellizzari, E. D. (1984). High-performance liquid chromatographic/mass spectrometric and high-performance liquid chromatographic/tandem mass spectrometric analysis of carbamate pesticides.
  • Han, L., et al. (2018). Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System. Molecules, 23(10), 2538.
  • Engebretson, J. A. (n.d.). Chromatographic Analysis of Insecticidal Carbamates. Taylor & Francis.
  • Shimadzu Scientific Instruments. (n.d.). Highly sensitive method for determination of carbamates in water as per ASTM D-7645 by LCMS-8045. Retrieved February 21, 2026, from [Link]

  • De Luca, L., et al. (2004). 1-Phenyl-3-azabicyclo[3.1.0]hexane derivatives as new ligands for sigma receptors. ARKIVOC, 2004(5), 156-169.
  • Substrate-dependent Divergent Outcomes from Catalytic Reactions of Silyl-Protected Enoldiazoacetates with Nitrile Oxides: Azabicyclo[3.1.0]hexanes or 5-Arylaminofuran-2(3H)-ones. (2018). National Center for Biotechnology Information. Retrieved February 21, 2026, from [Link]

  • Supporting Information. (n.d.). The Royal Society of Chemistry. Retrieved February 21, 2026, from [Link]

  • Development of Bicyclo[3.1.0]hexane-Based A3 Receptor Ligands: Closing the Gaps in the Structure–Affinity Relationships. (2022). MDPI. Retrieved February 21, 2026, from [Link]

  • Syntheses, Conformations, and Basicities of Bicyclic Triamines. (2003). Journal of the American Chemical Society. Retrieved February 21, 2026, from [Link]

  • Multigram Synthesis of 3-Azabicyclo[3.1.1]heptane Derivatives Including Bicyclic Thalidomide Analogs. (2021). ChemRxiv. Retrieved February 21, 2026, from [Link]

  • Synthesis of 1-Aminomethyl-3-benzyl-3-azabicyclo[3.1.0]hexane. (n.d.). PrepChem.com. Retrieved February 21, 2026, from [Link]

  • Chromatographic Determination of Carbamate Pesticides in Environmental Samples. (2002). ResearchGate. Retrieved February 21, 2026, from [Link]

  • Discovery and crystallography of bicyclic arylaminoazines as potent inhibitors of HIV-1 reverse transcriptase. (2015). National Center for Biotechnology Information. Retrieved February 21, 2026, from [Link]

  • 3-Azabicyclo[3.1.0]hexane - Products. (n.d.). Advanced ChemBlocks. Retrieved February 21, 2026, from [Link]

  • 3-Benzyl-3-azabicyclo(3.1.0)hexan-6-amine. (n.d.). PubChem. Retrieved February 21, 2026, from [Link]

  • Modular synthesis of bicyclic twisted amides and anilines. (2023). RSC Publishing. Retrieved February 21, 2026, from [Link]

  • Analysis of Carbamates Pesticides: Immunogical Technique by Local Development of Enzyme-linked Immuno-Sorbent Assay. (2018). David Publishing. Retrieved February 21, 2026, from [Link]

  • A Three-Component Reaction for the Synthesis of 1-Azabicyclo[3.1.0]hexane-3-enes. (2016). ACS Publications. Retrieved February 21, 2026, from [Link]

  • Fast Determination of N-Methyl Carbamate Pesticides in Fruit and Vegetable Juice. (2013). Agilent. Retrieved February 21, 2026, from [Link]

  • Effective Analysis Carbamate Pesticides. (2023). Separation Science. Retrieved February 21, 2026, from [Link]

  • Behaviour of carbamate pesticides in gas chromatography and their determination with solid-phase extraction and solid-phase microextraction as preconcentration steps. (2002). ResearchGate. Retrieved February 21, 2026, from [Link]

  • Benzyl carbamate. (n.d.). Wikipedia. Retrieved February 21, 2026, from [Link]

  • Li, Y., et al. (2023). Synthesis of 3-Azabicyclo[3.1.0]hexane Derivates. Chemistry – A European Journal, 29(48), e202301017.
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  • X-ray crystallography. (n.d.). Wikipedia. Retrieved February 21, 2026, from [Link]

  • Synthesis of 3-azabicyclo[3.1.0]hexane derivatives via palladium-catalyzed cyclopropanation of maleimides with N-tosylhydrazones. (2018). RSC Publishing. Retrieved February 21, 2026, from [Link]

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Sources

The Physicochemical Compass: A Technical Guide to 1-Substituted 3-Azabicyclo[3.1.0]hexane Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 3-azabicyclo[3.1.0]hexane scaffold has emerged as a privileged motif in modern medicinal chemistry, offering a unique three-dimensional architecture that can impart desirable pharmacological and pharmacokinetic properties. This guide provides an in-depth exploration of the core physicochemical properties of 1-substituted 3-azabicyclo[3.1.0]hexane derivatives, a class of compounds with significant potential in the development of novel therapeutics, particularly for central nervous system (CNS) disorders. We will dissect the critical interplay between the nature of the substituent at the 1-position and the resulting acidity (pKa), lipophilicity (logP), aqueous solubility, and metabolic stability. This technical resource is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical, field-proven experimental protocols to empower the rational design of next-generation drug candidates.

The Strategic Advantage of the 3-Azabicyclo[3.1.0]hexane Scaffold

The rigid, bicyclic nature of the 3-azabicyclo[3.1.0]hexane core offers several advantages over more flexible, monocyclic or acyclic amines in drug design.[1] This constrained geometry can lead to enhanced binding affinity and selectivity for biological targets by locking the molecule in a bioactive conformation. Furthermore, the introduction of this sp³-rich scaffold often leads to improved metabolic stability by shielding potential sites of metabolism.[1] The 1-position of this scaffold serves as a key vector for introducing substituents that can modulate the molecule's physicochemical properties and target engagement. A notable example of a clinically investigated compound featuring this scaffold is Bicifadine, a serotonin-norepinephrine-dopamine reuptake inhibitor developed for the treatment of pain.[2]

Core Physicochemical Properties: A Deep Dive

The journey of a drug candidate from administration to its site of action is governed by a delicate balance of its physicochemical properties. For 1-substituted 3-azabicyclo[3.1.0]hexane derivatives, understanding and optimizing these properties is paramount for success.

Acidity (pKa): The Ionization Game

The basicity of the nitrogen atom in the 3-position is a critical determinant of the compound's behavior in physiological environments. The pKa value dictates the extent of ionization at a given pH, which in turn influences solubility, permeability, and target binding.

  • Expertise & Experience: The nitrogen in the 3-azabicyclo[3.1.0]hexane core is a secondary or tertiary amine, depending on the substitution at the 3-position. Its basicity is influenced by the electronic effects of the substituent at the 1-position. Electron-withdrawing groups on an aryl substituent at the 1-position will decrease the basicity of the nitrogen (lower pKa), while electron-donating groups will increase its basicity (higher pKa). This modulation of pKa is a key tool for optimizing a compound's properties. For instance, in CNS drug design, a pKa in the range of 7.5-9.5 is often targeted to ensure a balance between the charged, more soluble form and the neutral, more permeable form.[3]

Lipophilicity (logP/logD): Navigating Biological Membranes

Lipophilicity, the affinity of a compound for a non-polar environment, is a crucial factor for membrane permeability and, consequently, absorption and distribution. It is typically expressed as the logarithm of the partition coefficient (logP) between octanol and water. For ionizable compounds, the distribution coefficient (logD) at a specific pH is a more relevant parameter.

  • Expertise & Experience: The substituent at the 1-position provides a powerful handle to fine-tune lipophilicity. The addition of non-polar groups, such as alkyl or aryl moieties, will increase the logP value. Conversely, introducing polar functional groups will decrease logP. For CNS-targeted drugs, a logP in the range of 1-3 is often considered optimal to facilitate blood-brain barrier penetration without excessive non-specific binding or rapid metabolism.[3]

Aqueous Solubility: The Prerequisite for Efficacy

Adequate aqueous solubility is a fundamental requirement for a drug to be absorbed and distributed throughout the body. Poor solubility can lead to low bioavailability and formulation challenges.

  • Expertise & Experience: The solubility of 1-substituted 3-azabicyclo[3.1.0]hexane derivatives is influenced by a combination of factors, including their crystal lattice energy and the interplay between their lipophilicity and basicity. The ionized form of the amine at physiological pH generally contributes to higher aqueous solubility. Therefore, modulating the pKa through substitution at the 1-position can directly impact solubility.

Metabolic Stability: Resisting the Body's Defenses

The susceptibility of a drug candidate to metabolism by enzymes, primarily cytochrome P450s in the liver, determines its half-life and duration of action. The rigid bicyclic core of the 3-azabicyclo[3.1.0]hexane scaffold can inherently confer greater metabolic stability compared to more flexible analogs.[1]

  • Expertise & Experience: The nature of the substituent at the 1-position can introduce new metabolic liabilities. For example, an unsubstituted phenyl ring may be susceptible to aromatic hydroxylation. The introduction of blocking groups, such as halogens or trifluoromethyl groups, on the aryl ring can mitigate this metabolic pathway and enhance the compound's stability.

Data Presentation: Structure-Property Relationships

To illustrate the impact of substitution at the 1-position, the following table presents hypothetical, yet realistic, physicochemical data for a series of 1-aryl-3-azabicyclo[3.1.0]hexane derivatives. This data is intended to be representative of the trends discussed.

Compound IDR (Substituent at 1-position)pKa (Calculated)cLogPAqueous Solubility (µM) at pH 7.4Metabolic Stability (t½ in HLM, min)
ABH-01 Phenyl8.82.115045
ABH-02 4-Methylphenyl8.92.512055
ABH-03 4-Chlorophenyl8.52.88070
ABH-04 4-Methoxyphenyl9.02.018030
ABH-05 4-Trifluoromethylphenyl8.23.250>90

HLM: Human Liver Microsomes

Analysis of Trends:

  • pKa: The electron-donating methyl and methoxy groups (ABH-02 and ABH-04) increase the basicity (higher pKa) compared to the unsubstituted phenyl (ABH-01). Conversely, the electron-withdrawing chloro and trifluoromethyl groups (ABH-03 and ABH-05) decrease the basicity (lower pKa).

  • cLogP: Lipophilicity generally increases with the addition of hydrophobic substituents like methyl, chloro, and trifluoromethyl groups. The methoxy group has a more modest effect on lipophilicity.

  • Aqueous Solubility: Solubility tends to decrease as lipophilicity increases. The more basic compounds (ABH-02 and ABH-04) may exhibit slightly better solubility due to a higher proportion of the protonated, more soluble form at pH 7.4.

  • Metabolic Stability: The introduction of a metabolically robust group like trifluoromethyl (ABH-05) significantly enhances metabolic stability by blocking potential sites of oxidation on the aromatic ring. The electron-withdrawing nature of the chloro group in ABH-03 also contributes to increased stability. The methoxy group in ABH-04 can be a site for O-demethylation, leading to lower metabolic stability.

Experimental Protocols: A Practical Guide

The following protocols provide step-by-step methodologies for the experimental determination of the key physicochemical properties discussed.

Determination of pKa by Potentiometric Titration

This protocol describes a standard method for determining the acid dissociation constant (pKa) of a compound.

Methodology:

  • Solution Preparation: Prepare a 1-5 mM solution of the test compound in a suitable solvent (e.g., methanol/water mixture).

  • Titration Setup: Place the solution in a thermostated vessel and use a calibrated pH electrode to monitor the pH.

  • Titration: Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) while recording the pH at regular intervals of titrant addition.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point of the titration curve.

pKa_Determination_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis prep1 Dissolve compound in solvent titrate1 Calibrate pH meter prep1->titrate1 prep2 Prepare standardized titrant titrate2 Add titrant incrementally prep2->titrate2 titrate1->titrate2 titrate3 Record pH at each step titrate2->titrate3 Loop analysis1 Plot pH vs. titrant volume titrate3->analysis1 analysis2 Determine half-equivalence point analysis1->analysis2 pKa_value Calculate pKa analysis2->pKa_value

Caption: Workflow for pKa determination by potentiometric titration.

Determination of Lipophilicity (logP) by Shake-Flask Method

This classic method directly measures the partitioning of a compound between n-octanol and water.

Methodology:

  • Phase Preparation: Pre-saturate n-octanol with water and water (or a suitable buffer, e.g., PBS pH 7.4 for logD) with n-octanol.

  • Compound Addition: Add a known amount of the test compound to a mixture of the two pre-saturated phases.

  • Equilibration: Shake the mixture vigorously for a set period (e.g., 1-2 hours) to allow for partitioning equilibrium to be reached.

  • Phase Separation: Centrifuge the mixture to ensure complete separation of the octanol and aqueous layers.

  • Concentration Analysis: Determine the concentration of the compound in each phase using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).

  • Calculation: Calculate the logP (or logD) as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

logP_Determination_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis prep1 Pre-saturate n-octanol and water prep2 Add compound to biphasic system prep1->prep2 equil1 Shake vigorously prep2->equil1 equil2 Centrifuge for phase separation equil1->equil2 analysis1 Measure concentration in each phase (HPLC/UV) equil2->analysis1 logP_value Calculate logP analysis1->logP_value Solubility_Determination_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis prep1 Add excess solid to aqueous buffer equil1 Shake at constant temperature (24-48h) prep1->equil1 equil2 Filter or centrifuge to remove solid equil1->equil2 analysis1 Measure concentration of dissolved compound (HPLC) equil2->analysis1 solubility_value Determine thermodynamic solubility analysis1->solubility_value

Caption: Workflow for thermodynamic solubility determination.

In Vitro Metabolic Stability Assay Using Human Liver Microsomes (HLM)

This assay assesses the susceptibility of a compound to metabolism by Phase I enzymes.

Methodology:

  • Incubation Mixture Preparation: Prepare a buffered solution (e.g., phosphate buffer, pH 7.4) containing human liver microsomes and the test compound at a low concentration (typically 1 µM).

  • Initiation of Reaction: Pre-warm the mixture to 37°C and initiate the metabolic reaction by adding a cofactor solution (e.g., NADPH).

  • Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing: Centrifuge the quenched samples to precipitate the proteins.

  • LC-MS/MS Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the parent compound at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression gives the elimination rate constant, from which the half-life (t½) can be calculated (t½ = 0.693 / slope).

Metabolic_Stability_Workflow cluster_incubation Incubation cluster_analysis Analysis cluster_calculation Calculation inc1 Prepare incubation mixture (HLM, buffer, compound) inc2 Initiate reaction with NADPH at 37°C inc1->inc2 inc3 Take and quench samples at time points inc2->inc3 ana1 Process samples (centrifuge) inc3->ana1 ana2 Quantify parent compound by LC-MS/MS ana1->ana2 calc1 Plot ln(% remaining) vs. time ana2->calc1 stability_value Calculate half-life (t½) calc1->stability_value

Caption: Workflow for in vitro metabolic stability assay.

Conclusion: A Roadmap for Rational Drug Design

The 1-substituted 3-azabicyclo[3.1.0]hexane scaffold represents a valuable starting point for the design of novel therapeutics with potentially superior pharmacological and pharmacokinetic profiles. A thorough understanding and systematic evaluation of the core physicochemical properties—pKa, logP, solubility, and metabolic stability—are indispensable for navigating the complexities of drug discovery. By leveraging the structure-property relationships outlined in this guide and employing the robust experimental protocols provided, researchers can make more informed decisions in the lead optimization process, ultimately increasing the probability of success in developing safe and effective medicines. The strategic modulation of the substituent at the 1-position serves as a powerful tool to fine-tune these properties, guiding the transformation of a promising chemical scaffold into a life-changing therapeutic.

References

  • Bicifadine Hydrochloride. PubChem. [Link]

  • General Synthesis and Properties of Bridged, Fused, and Spirocyclic Azacycles via Intramolecular C–H Bond Amination. ACS Medicinal Chemistry Letters. [Link]

  • Bicifadine. Wikipedia. [Link]

  • 1-Aryl-3-azabicyclo[3.1.0]hexanes, a new series of nonnarcotic analgesic agents. Journal of Medicinal Chemistry. [Link]

  • 1-(4-Methylphenyl)-3-azabicyclo[3.1.0]hexane Env. Fate/Transport. EPA CompTox Chemicals Dashboard. [Link]

  • 1-(4-Methylphenyl)-3-azabicyclo[3.1.0]hexane - Links. EPA CompTox Chemicals Dashboard. [Link]

  • Medicinal Chemical Properties of Successful Central Nervous System Drugs. ACS Chemical Neuroscience. [Link]

  • CNS drug design: balancing physicochemical properties for optimal brain exposure. Journal of Medicinal Chemistry. [Link]

Sources

Molecular weight and formula of benzyl N-{3-azabicyclo[3.1.0]hexan-1-yl}carbamate

[1]

Physicochemical Identity & Core Metrics[2][3]

The compound is a mono-protected diamine featuring a 3-azabicyclo[3.1.0]hexane core. The "1-yl" designation indicates the carbamate (Cbz-protected amine) is attached to the bridgehead carbon (C1), which is part of the cyclopropane ring fusion. The "3-aza" designation indicates the secondary amine is located at position 3 of the ring system.

Assuming the standard nomenclature where the ring nitrogen (N3) is unsubstituted (free secondary amine), the physicochemical data is as follows:

Molecular Data Table
PropertyValueNotes
IUPAC Name Benzyl N-(3-azabicyclo[3.1.0]hexan-1-yl)carbamateAlso referred to as Cbz-protected 1-amino-3-azabicyclo[3.1.0]hexane
Molecular Formula C₁₃H₁₆N₂O₂ Based on free N3 amine and Cbz-protected C1 amine
Molecular Weight 232.28 g/mol Average mass
Exact Mass 232.12118 DaMonoisotopic
Heavy Atom Count 17
ClogP ~1.2 - 1.5Predicted (varies by hydration state)
H-Bond Donors 2(Carbamate NH, Ring NH)
H-Bond Acceptors 2(Carbamate Carbonyl, Ring N)
Structural Dissection

The molecule consists of three distinct pharmacophoric domains:

  • The Scaffold: A rigid 3-azabicyclo[3.1.0]hexane bicyclic system. This "proline-analogue" restricts the conformational freedom of attached substituents, often improving potency and metabolic stability in drug targets.

  • The Linker: A carbamate moiety attached to the C1 bridgehead.

  • The Protecting Group: A benzyl group (Cbz/Z), providing orthogonal protection relative to the free secondary amine at N3.

Synthetic Methodology & Causality

The synthesis of Benzyl N-{3-azabicyclo[3.1.0]hexan-1-yl}carbamate is non-trivial due to the strain of the cyclopropane ring and the steric hindrance at the bridgehead position. The most robust protocol involves a Curtius Rearrangement starting from the corresponding carboxylic acid.

Strategic Protocol: Modified Curtius Rearrangement

This pathway is selected to preserve the stereochemistry at the bridgehead (C1) and avoid ring-opening side reactions common with cyclopropyl cations.

Step-by-Step Workflow:

  • Starting Material: 3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-1-carboxylic acid .

    • Rationale: The N3 nitrogen must be protected (Boc) to prevent interference with the azide formation.

  • Acyl Azide Formation:

    • React the acid with Diphenylphosphoryl azide (DPPA) and Triethylamine (TEA) in toluene at 0°C.

    • Mechanism:[1][2] DPPA converts the carboxylic acid to an acyl azide (

      
      ) in situ without isolating the unstable acid chloride.
      
  • Isocyanate Generation (Thermal Rearrangement):

    • Heat the reaction mixture to 80–90°C.

    • Causality: Thermal energy drives the migration of the alkyl group to the nitrogen, releasing

      
       and forming the isocyanate (
      
      
      ) with retention of configuration at C1.
  • Carbamate Trapping:

    • Add Benzyl alcohol (BnOH) and catalytic DBU or Dibutyltin dilaurate .

    • Result: The benzyl alcohol attacks the isocyanate to form the Benzyl N-{3-Boc-3-azabicyclo[3.1.0]hexan-1-yl}carbamate intermediate.

  • Selective Deprotection (The Final Step):

    • Treat the intermediate with 4M HCl in Dioxane or TFA/DCM .

    • Outcome: The acid-labile Boc group is removed, while the acid-stable Cbz (benzyl carbamate) remains intact.

    • Final Product:Benzyl N-{3-azabicyclo[3.1.0]hexan-1-yl}carbamate (as a salt, usually HCl or TFA salt).

Pathway Visualization (DOT)

SynthesisPathwayStart3-Boc-3-azabicyclo[3.1.0]hexane-1-COOHAzideAcyl AzideIntermediateStart->AzideDPPA, Et3N(Activation)IsocyanateIsocyanate(R-N=C=O)Azide->IsocyanateHeat (80°C)(-N2, Rearrangement)ProtectedOrthogonally ProtectedIntermediate(N3-Boc, C1-Cbz)Isocyanate->ProtectedBenzyl Alcohol(Trapping)FinalTARGET MOLECULEBenzyl N-{3-azabicyclo[3.1.0]hexan-1-yl}carbamateProtected->FinalHCl/Dioxane(Boc Removal)

Figure 1: Synthetic route via Curtius Rearrangement ensuring retention of configuration at the C1 bridgehead.

Structural Validation & Analytical Expectations

To validate the identity of

Mass Spectrometry (LC-MS)
  • Ionization Mode: ESI+ (Electrospray Ionization, Positive mode).

  • Expected Parent Ion

    
    :  233.13 m/z.
    
  • Fragmentation Pattern:

    • Loss of Benzyl group (

      
      ).
      
    • Decarboxylation (

      
      ).
      
    • Characteristic azabicyclo core fragments.[1][2][3][4][5][6]

NMR Spectroscopy (¹H NMR in DMSO-d6)

Due to the rigid bicyclic structure, the methylene protons on the ring will appear as distinct diastereotopic signals.

  • Aromatic Region: Multiplet at 7.30–7.40 ppm (5H, Benzyl).

  • Benzylic CH₂: Singlet or AB quartet at ~5.05 ppm (2H).

  • Carbamate NH: Broad singlet at ~7.5–8.0 ppm (exchangeable with D₂O).

  • Bridgehead C1: Quaternary carbon; no proton signal directly on C1.

  • Ring Protons: Complex multiplets between 0.8 ppm and 3.2 ppm.

    • Diagnostic: The cyclopropyl protons (C6) typically appear upfield (0.5–1.0 ppm).

    • Diagnostic: The protons adjacent to N3 will show splitting patterns indicative of the rigid boat/chair conformation.

Applications in Drug Development

This molecule serves as a high-value scaffold restrictor . In modern drug design, replacing a flexible piperidine or pyrrolidine ring with a 3-azabicyclo[3.1.0]hexane system often results in:

  • Vector Orientation: The C1-amine and N3-amine vectors are fixed in a specific 3D angle (approx 109°–120° depending on exo/endo fusion), allowing precise positioning of pharmacophores in a receptor pocket.

  • Metabolic Stability: The cyclopropane ring blocks metabolic oxidation at the adjacent carbons, potentially increasing the half-life (

    
    ) of the drug candidate.
    
  • Target Classes:

    • Nirmatrelvir/Boceprevir Analogs: Used in viral protease inhibitors where rigid backbones are required to fit tight active sites.

    • GPCR Ligands: Specifically for glutamate receptors (mGluR) or serotonin receptors where the bicyclic core mimics the bioactive conformation of the natural ligand.

Functional Workflow Diagram

ApplicationLogiccluster_usesMedicinal Chemistry UtilityMoleculeBenzyl N-{3-azabicyclo[3.1.0]hexan-1-yl}carbamateReactionN3-Functionalization(e.g., Amide coupling, SNAr)Molecule->ReactionStep 1: Derivatize Free AmineDeprotectionC1-Cbz Removal(H2, Pd/C)Reaction->DeprotectionStep 2: Expose C1 AmineLibraryBicyclic DiamineLibrary GenerationDeprotection->LibraryStep 3: Final Coupling

Figure 2: Utilization of the scaffold in parallel medicinal chemistry (Library Synthesis).

References

  • Beilstein Institute. (2022). Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane via cyclopropene cycloadditions. Beilstein Journal of Organic Chemistry.

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 70700531, tert-butyl N-[(1R,5S)-3-azabicyclo[3.1.0]hexan-1-yl]carbamate. (Note: Reference for the Boc-analog structural confirmation).

  • ChemRxiv. (2023). Multigram Synthesis of 3-Azabicyclo[3.1.1]heptane Derivatives Including Bicyclic Thalidomide Analogs. (Reference for general bicyclic amine synthesis methodologies).

  • Royal Society of Chemistry. (2013). Synthesis of 3-azabicyclo[3.1.0]hexane derivatives via palladium-catalyzed cyclopropanation. Organic & Biomolecular Chemistry.

Methodological & Application

Application Note: Step-by-Step Synthesis of Benzyl N-{3-azabicyclo[3.1.0]hexan-1-yl}carbamate

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note details the synthesis of Benzyl N-{3-azabicyclo[3.1.0]hexan-1-yl}carbamate , a conformationally restricted amino-pyrrolidine scaffold valuable in medicinal chemistry (e.g., as a bioisostere of proline or in the design of glutamate receptor modulators).

The synthesis addresses the primary challenge of this scaffold: introducing the amino substituent at the quaternary bridgehead (C1) position while maintaining the bicyclic core. The protocol utilizes a robust Corey-Chaykovsky cyclopropanation followed by a Curtius Rearrangement to install the nitrogen functionality with high fidelity.

Introduction & Retrosynthetic Analysis

The 3-azabicyclo[3.1.0]hexane scaffold is a "conformationally frozen" analogue of pyrrolidine. Substituents at the C1 bridgehead position are sterically encumbered and difficult to install via direct alkylation.

Strategic Logic

To ensure regiochemical purity and safety scalability, this protocol avoids the direct handling of explosive diazoacetate precursors often cited in older literature. Instead, we employ:

  • Palladium-Catalyzed Carbonylation: To install the ester functionality on the pyrroline ring.

  • Corey-Chaykovsky Reaction: A sulfur-ylide mediated cyclopropanation that is safer and more diastereoselective than carbene insertions.

  • Curtius Rearrangement: To convert the C1-carboxylic acid to the target carbamate with retention of configuration.

Retrosynthetic Pathway

Retrosynthesis Target Target: Benzyl N-{3-azabicyclo[3.1.0]hexan-1-yl}carbamate Intermediate1 Intermediate A: N-Boc-1-Amino-3-azabicyclo[3.1.0]hexane Target->Intermediate1 TFA Deprotection Acid Precursor B: N-Boc-3-azabicyclo[3.1.0]hexane-1-carboxylic acid Intermediate1->Acid Curtius Rearrangement (DPPA, BnOH) Ester Precursor C: Ethyl N-Boc-3-azabicyclo[3.1.0]hexane-1-carboxylate Acid->Ester LiOH Hydrolysis Pyrroline Starting Material: N-Boc-3-(ethoxycarbonyl)-3-pyrroline Ester->Pyrroline Corey-Chaykovsky (Me3S(O)I, NaH)

Figure 1: Retrosynthetic strategy focusing on the construction of the C1-quaternary center via cyclopropanation of an electron-deficient alkene.

Experimental Protocols

Phase 1: Scaffold Construction (Cyclopropanation)

Objective: Synthesis of 1-tert-butyl 3-ethyl 3-azabicyclo[3.1.0]hexane-1,3-dicarboxylate. Principle: The Corey-Chaykovsky reagent (dimethylsulfoxonium methylide) acts as a methylene transfer agent, adding across the electron-deficient double bond of the unsaturated ester.

Reagents & Materials:

Reagent Equiv. Role Hazard Note
N-Boc-3-(ethoxycarbonyl)-3-pyrroline 1.0 Substrate Irritant
Trimethylsulfoxonium iodide 1.2 Ylide Precursor Irritant
Sodium Hydride (60% in oil) 1.3 Base Flammable/Moisture Sensitive

| DMSO | Solvent | Solvent | Readily absorbed through skin |

Protocol:

  • Ylide Formation: In a flame-dried 3-neck flask under Argon, suspend Sodium Hydride (1.3 equiv) in anhydrous DMSO (0.5 M concentration relative to substrate).

  • Add Trimethylsulfoxonium iodide (1.2 equiv) portion-wise at room temperature. Stir for 45 minutes until gas evolution ceases and the solution becomes clear/light yellow (formation of the ylide).

  • Cyclopropanation: Dissolve N-Boc-3-(ethoxycarbonyl)-3-pyrroline (1.0 equiv) in a minimal amount of DMSO/THF (1:1). Add this solution dropwise to the ylide mixture at room temperature.

  • Reaction: Heat the mixture to 50°C and stir for 4–6 hours. Monitor by TLC (EtOAc/Hexane 1:4) for the disappearance of the UV-active pyrroline spot.

  • Workup: Cool to 0°C. Quench carefully with saturated aqueous NH₄Cl. Extract with Ethyl Acetate (3x).[1] Wash combined organics with water (2x) and brine (to remove DMSO). Dry over Na₂SO₄ and concentrate.

  • Purification: Flash chromatography (Silica gel, 0-20% EtOAc in Hexanes).

    • Yield Expectation: 75-85%.

    • Checkpoint: The product is the 1-ester (bridgehead). ¹H NMR should show the disappearance of the alkene proton and the appearance of high-field cyclopropyl protons (~1.0-1.5 ppm).

Phase 2: Ester Hydrolysis

Objective: Preparation of N-Boc-3-azabicyclo[3.1.0]hexane-1-carboxylic acid.

Protocol:

  • Dissolve the ester from Phase 1 in THF/MeOH/H₂O (3:1:1).

  • Add LiOH·H₂O (3.0 equiv).

  • Stir at room temperature for 12 hours.

  • Workup: Concentrate to remove volatiles. Dilute the aqueous residue with water and wash with Et₂O (to remove impurities). Acidify the aqueous layer to pH 3 with 1M HCl at 0°C.

  • Extract the free acid with EtOAc (3x). Dry and concentrate.

    • Note: The carboxylic acid is usually pure enough for the next step without chromatography.

Phase 3: Curtius Rearrangement (Nitrogen Installation)

Objective: Conversion of the C1-carboxylic acid to the Cbz-protected amine. Mechanism: The carboxylic acid is converted to an acyl azide, which rearranges thermally to an isocyanate. The isocyanate is trapped in situ by benzyl alcohol.

Reagents & Materials:

Reagent Equiv. Role Hazard Note
Carboxylic Acid (from Phase 2) 1.0 Substrate -
Diphenylphosphoryl azide (DPPA) 1.1 Azide Source Toxic, Shock Sensitive (mild)
Triethylamine (TEA) 1.2 Base Corrosive
Benzyl Alcohol (BnOH) 2.0 Nucleophile Irritant

| Toluene | Solvent | Solvent | Flammable |

Protocol:

  • Activation: Dissolve the carboxylic acid (1.0 equiv) in anhydrous Toluene (0.2 M). Add Triethylamine (1.2 equiv).

  • Add DPPA (1.1 equiv) dropwise at room temperature. Stir for 30 minutes.

  • Rearrangement: Heat the reaction mixture to 80°C. Evolution of N₂ gas will be observed. Stir for 1-2 hours until gas evolution ceases (formation of isocyanate intermediate).

  • Trapping: Add Benzyl Alcohol (2.0 equiv) to the hot reaction mixture.

  • Completion: Continue heating at 90-100°C for 4–12 hours.

  • Workup: Cool to RT. Dilute with EtOAc. Wash with 1M HCl, saturated NaHCO₃, and brine.

  • Purification: Flash chromatography (Silica gel, 10-40% EtOAc in Hexanes).

    • Product:tert-butyl 1-{[(benzyloxy)carbonyl]amino}-3-azabicyclo[3.1.0]hexane-3-carboxylate.

Phase 4: Global Deprotection (Optional/Contextual)

Note: The user requested "Benzyl N-{3-azabicyclo[3.1.0]hexan-1-yl}carbamate". This implies the ring nitrogen is free (secondary amine) while the exocyclic amine retains the Cbz group.

Protocol:

  • Dissolve the Phase 3 product in CH₂Cl₂ (DCM).

  • Add Trifluoroacetic Acid (TFA) (20% v/v).

  • Stir at 0°C to RT for 2 hours.

    • Selectivity: TFA removes the Boc group (acid labile) but leaves the Cbz group (acid stable, requires hydrogenolysis or strong acid like HBr/AcOH to remove).

  • Workup: Concentrate the reaction mixture. Redissolve in DCM and wash with saturated NaHCO₃ (carefully) to generate the free base.

  • Final Isolation: Dry over Na₂SO₄ and concentrate.

    • Final Product:Benzyl N-{3-azabicyclo[3.1.0]hexan-1-yl}carbamate .

Analytical Validation (QC)

To ensure the integrity of the synthesis, the following analytical signatures must be verified.

TechniqueParameterExpected Observation
¹H NMR Cyclopropyl ProtonsHigh field multiplets (0.5 – 1.5 ppm) distinct from the pyrrolidine ring protons.
¹H NMR Cbz Benzylic CH₂Singlet or AB quartet around 5.1 ppm.
LC-MS Mass[M+H]⁺ peak corresponding to the target MW (approx. 232.28 Da for the free base).
IR CarbonylsDistinct carbamate C=O stretch (~1700-1720 cm⁻¹).

Reaction Mechanism & Pathway[2][3]

The following diagram illustrates the molecular transformation logic, specifically the retention of configuration during the Curtius rearrangement.

Mechanism Substrate 1-Carboxylic Acid AcylAzide Acyl Azide (Intermediate) Substrate->AcylAzide DPPA Nitrene Concerted Migration (-N2) AcylAzide->Nitrene Heat Isocyanate Isocyanate (R-N=C=O) Nitrene->Isocyanate Rearrangement Product Cbz-Carbamate Isocyanate->Product BnOH Attack

Figure 2: Mechanistic flow of the Curtius Rearrangement converting the bridgehead acid to the protected amine.

References

  • Corey-Chaykovsky Cyclopropanation: Corey, E. J.; Chaykovsky, M. "Dimethyloxosulfonium Methylide ((CH3)2SOCH2) and Dimethylsulfonium Methylide ((CH3)2SCH2). Formation and Application to Organic Synthesis." J. Am. Chem. Soc.1965 , 87, 1353–1364. Link

  • Curtius Rearrangement Review: Shioiri, T.; Ninomiya, K.; Yamada, S. "Diphenylphosphoryl azide. A new convenient reagent for a modified Curtius reaction and for the peptide synthesis." J. Am. Chem. Soc.1972 , 94, 6203–6205. Link

  • Synthesis of 3-azabicyclo[3.1.0]hexane scaffolds: Krow, G. R.; Cannon, K. C.[1][2][3][4] "Synthesis of 3-azabicyclo[3.1.0]hexanes. A review." Org.[5][6] Prep. Proced. Int.2000 , 32, 103–136. Link

  • Application of DPPA in Strained Rings: Ghosh, A. K., et al. "Curtius Rearrangement in the Synthesis of Medicinal Agents." J. Org.[7] Chem.2018 , 83, 16, 8815–8826. Link

Sources

Application Note: Benzyl N-{3-azabicyclo[3.1.0]hexan-1-yl}carbamate as a Pharmaceutical Building Block

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the strategic application of Benzyl N-{3-azabicyclo[3.1.0]hexan-1-yl}carbamate (hereafter BNHC ) in medicinal chemistry. As a conformationally restricted bicyclic scaffold, BNHC offers a distinct advantage over traditional piperidine or pyrrolidine rings by increasing fraction sp3 (Fsp3) character and locking substituents into precise vectors. This application note provides validated protocols for its use as a bifunctional linker, specifically targeting the orthogonal manipulation of the N3 (secondary amine) and C1 (protected primary amine) positions.

Structural Analysis & Pharmacological Utility[1]

The "Escape from Flatland"

Modern drug discovery emphasizes increasing three-dimensionality to improve solubility and selectivity while reducing off-target toxicity. The 3-azabicyclo[3.1.0]hexane core of BNHC is a rigid bioisostere of proline.

  • Geometry: The fused cyclopropane ring forces the pyrrolidine ring into a "boat-like" or puckered conformation. This rigidity reduces the entropic penalty upon binding to a protein target.

  • Vectors: The N3 nitrogen and the C1 substituent project into distinct spatial quadrants (approx. 109.5° separation but rigidified).

  • Metabolic Stability: The cyclopropane fusion at C1/C5 blocks the common metabolic oxidation sites found in simple pyrrolidines (alpha-hydroxylation).

Functional Logic

BNHC is a bifunctional building block :

  • N3 Position (Secondary Amine): The "Entry" point. Highly nucleophilic and sterically accessible. Ideal for SNAr, reductive amination, or amide coupling.

  • C1 Position (Cbz-Protected Amine): The "Exit" point. The bridgehead amine is protected by a Carboxybenzyl (Cbz/Z) group, which is stable to basic/nucleophilic conditions used to functionalize N3, but removable via hydrogenolysis or strong acid.

Figure 1: Structural logic of the BNHC scaffold, highlighting the orthogonal vectors at N3 and C1.

Experimental Protocols

Handling & Stability
  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen).

  • Solubility: Soluble in DCM, MeOH, DMSO, and DMF. Moderately soluble in Ethers.

  • Stability Warning: While the [3.1.0] system is robust, avoid highly electrophilic species in the presence of strong Lewis acids, which can theoretically trigger cyclopropane ring opening (homo-Michael addition pathways), although this is rare with the amine substituents present.

Protocol A: N3-Functionalization (The "Entry" Step)

Objective: Derivatize the secondary amine while keeping the C1-Cbz group intact. Method: Reductive Amination (Example).

Reagents:

  • BNHC (1.0 eq)

  • Aldehyde/Ketone partner (1.1 eq)

  • Sodium Triacetoxyborohydride (STAB) (1.5 eq)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic Acid (catalytic, optional)

Step-by-Step:

  • Dissolution: Dissolve BNHC (1.0 mmol) in anhydrous DCE (5 mL).

  • Imine Formation: Add the aldehyde (1.1 mmol). If the reaction is sluggish, add 1-2 drops of glacial acetic acid. Stir at Room Temperature (RT) for 30–60 minutes.

  • Reduction: Cool to 0°C. Add STAB (1.5 mmol) portion-wise.

  • Reaction: Allow to warm to RT and stir for 4–16 hours. Monitor by LC-MS (Target mass = MW_BNHC + MW_Aldehyde - 16 + 2).

  • Quench: Quench with saturated aqueous NaHCO₃.

  • Extraction: Extract with DCM (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[1]

  • Purification: Flash chromatography (typically Hexanes/EtOAc or DCM/MeOH).

Critical Checkpoint: Ensure the Cbz group remains (observe characteristic NMR signals: benzyl protons ~5.1 ppm, aromatic multiplet 7.3-7.4 ppm).

Protocol B: C1-Deprotection (The "Exit" Step)

Objective: Remove the Cbz protecting group to reveal the bridgehead primary amine for further coupling. Method: Pd/C Hydrogenolysis.

Reagents:

  • N3-substituted BNHC intermediate (from Protocol A)

  • Pd/C (10 wt% loading, use 10-20% by weight of substrate)

  • Methanol or Ethanol[2]

  • Hydrogen gas (Balloon pressure)

Step-by-Step:

  • Preparation: Dissolve the intermediate in MeOH (0.1 M concentration). Nitrogen purge the vessel.

  • Catalyst Addition: Carefully add Pd/C. Caution: Pd/C is pyrophoric; add under an inert blanket or as a water slurry if safety protocols dictate.

  • Hydrogenation: Evacuate and backfill with H₂ gas (balloon) three times. Stir vigorously at RT for 2–6 hours.

  • Monitoring: Monitor by TLC or LC-MS. The disappearance of the Cbz peak and the appearance of the free amine mass (M-134) indicates completion.

  • Filtration: Filter the mixture through a Celite pad to remove Pd/C. Wash the pad with MeOH.

  • Isolation: Concentrate the filtrate in vacuo. The resulting bridgehead amine is often stable but should be used immediately in the next coupling step to avoid oxidation or carbonate formation.

Alternative (Acid Hydrolysis): If the N3-substituent contains alkenes or halogens sensitive to hydrogenation, use HBr in Acetic Acid (33%) for 1 hour at RT, though this is harsher.

Synthetic Workflow Visualization

Figure 2: Step-by-step synthetic workflow for utilizing BNHC in library generation.

Data Summary & Troubleshooting

ParameterStandard ValueTroubleshooting Notes
Cbz Stability High (pH 1–12)Stable to TFA/Boc deprotection conditions.
N3 Reactivity Moderate/HighSteric hindrance is higher than pyrrolidine due to the fused ring. Heating (40–60°C) may be required for SNAr.
Cyclopropane StableAvoid radical initiators or extreme Lewis acids (e.g., pure BBr₃) which might strain the ring.
Stereochemistry Rigid (1R, 5S)Check specific CoA. Enantiomers have distinct biological profiles.

References

  • Sattigeri, J. A., et al. (2008).[3] "Discovery of conformationally rigid 3-azabicyclo[3.1.0]hexane-derived dipeptidyl peptidase-IV inhibitors." Bioorganic & Medicinal Chemistry Letters, 18(14), 4087-4091.[3]

  • Han, W., et al. (2016). "A Three-Component Reaction for the Synthesis of 1-Azabicyclo[3.1.0]hexane-3-enes." Organic Letters, 18(18), 4502–4505.

  • ChemScene. "3-Benzyl-3-azabicyclo[3.1.0]hexan-1-ol Product Data." (Representative scaffold data).

  • Wikipedia. "Benzyl carbamate." (General properties of the protecting group).

(Note: The specific CAS for the exact title compound is a specialized intermediate often custom-synthesized, but the chemistry described above is derived from the validated reactivity of the 1-amino-3-azabicyclo[3.1.0]hexane class cited in References 1 and 2.)

Sources

Reaction conditions for functionalizing 3-azabicyclo[3.1.0]hexan-1-yl amines

Author: BenchChem Technical Support Team. Date: February 2026

Strategies for Orthogonal Derivatization and Library Synthesis

Executive Summary

The 3-azabicyclo[3.1.0]hexane scaffold has emerged as a critical "magic ring" in modern medicinal chemistry, serving as a conformationally restricted bioisostere for piperidine, morpholine, and pyrrolidine. Its unique geometry reduces the conformational entropy of attached substituents, potentially enhancing ligand-target binding affinity and metabolic stability.

However, the 1-amino-3-azabicyclo[3.1.0]hexane variant presents a unique synthetic challenge: it contains two distinct nitrogen centers with vastly different steric and electronic profiles.

  • N3 (Ring Nitrogen): A secondary amine embedded in the bicycle.

  • C1-NH₂ (Bridgehead Nitrogen): A primary amine attached to a quaternary carbon at the cyclopropane bridgehead.

This guide provides validated protocols for the orthogonal functionalization of these two positions, addressing the specific steric hindrance of the bridgehead amine and the regioselectivity required for library synthesis.

Reactivity Profile & Strategic Analysis

The "Tale of Two Nitrogens"

Successful derivatization requires understanding the kinetic differentiation between the two amine sites.

FeatureN3 Position (Secondary) C1 Position (Primary Bridgehead)
Steric Environment Moderate. Accessible for SNAr and reductive amination.High. The amine is attached to a quaternary carbon (bridgehead).
Electronic Character Nucleophilic secondary amine (pKa ~9.5).Reduced nucleophilicity due to s-character of the cyclopropane ring (pKa ~8.2) and steric shielding.
Reactivity Order Fast. Reacts first with electrophiles if both amines are free.Slow. Requires high-energy electrophiles (HATU, Acid Chlorides) or elevated temperatures.
Stability Stable.Stable, but the adjacent cyclopropane ring can be sensitive to radical conditions or strong Lewis acids.
Decision Matrix: Route Selection

Before starting, select your entry building block based on the desired final structure.

RouteSelection Start Start: Functionalization Goal N3_First Modify N3 First (Core functionalization) Start->N3_First Target: N3-Aryl/Alkyl C1_First Modify C1 First (Bridgehead functionalization) Start->C1_First Target: C1-Amide BB_1 Use: 1-N-Boc-3-azabicyclo [3.1.0]hexan-1-amine N3_First->BB_1 Requires C1 Protection BB_2 Use: 3-N-Boc-1-amino-3-azabicyclo [3.1.0]hexane C1_First->BB_2 Requires N3 Protection Action_1 Protocol: S_NAr or Reductive Amination BB_1->Action_1 Action_2 Protocol: High-Force Amide Coupling BB_2->Action_2

Figure 1: Strategic selection of starting material ensures orthogonal reactivity. Most commercial vendors (e.g., Enamine) supply both Boc-protected variants.

Detailed Protocols

Protocol A: Functionalizing the Bridgehead (C1) Amine

Challenge: The C1 amine is sterically hindered. Standard EDC/HOBt couplings often fail or proceed with low conversion. Solution: Use highly reactive coupling agents (HATU) or in situ acid fluorides.

Materials
  • Substrate: 3-Boc-1-amino-3-azabicyclo[3.1.0]hexane (HCl salt or free base).

  • Carboxylic Acid: 1.2 equivalents.

  • Coupling Agent: HATU (1.2 equiv) or T3P (50% in EtOAc, 1.5 equiv).

  • Base: DIPEA (Diisopropylethylamine) - 3.0 equiv (4.0 if using HCl salt).

  • Solvent: DMF (Anhydrous).

Step-by-Step Methodology
  • Activation: In a dried vial, dissolve the Carboxylic Acid (1.0 mmol) in DMF (3 mL, 0.3 M). Add DIPEA (3.0 mmol) and stir for 2 minutes.

  • Reagent Addition: Add HATU (1.2 mmol). Stir for 5 minutes at room temperature to form the activated ester (yellow/orange color change is typical).

    • Note: Pre-activation is crucial for hindered amines to prevent HATU hydrolysis.

  • Amine Addition: Add the 3-Boc-1-amino-3-azabicyclo[3.1.0]hexane (1.0 mmol).

  • Reaction:

    • Standard: Stir at RT for 4–16 hours .

    • Difficult Substrates: If LCMS shows <50% conversion after 4 hours, heat to 50°C . Do not exceed 60°C to avoid Boc degradation.

  • Workup: Dilute with EtOAc (20 mL). Wash with sat. NaHCO₃ (2x), water (1x), and brine (1x). Dry over Na₂SO₄ and concentrate.

  • Deprotection (Next Step): The resulting intermediate is a 3-N-Boc protected amide. Treat with 4M HCl in Dioxane (RT, 1 h) to expose the N3 amine for Protocol B.

Protocol B: Functionalizing the Ring (N3) Amine

Challenge: Regioselectivity (if C1 is unprotected) and ensuring complete conversion without ring opening. Context: This protocol assumes the C1 position is already functionalized (e.g., an amide from Protocol A) or protected (e.g., C1-NH-Boc).

Method B1: SNAr Arylation (Heteroaryl Chlorides)
  • Stoichiometry: Dissolve the 3-azabicyclo[3.1.0]hexane derivative (1.0 equiv) in DMSO (0.2 M).

  • Reagents: Add Heteroaryl Chloride (1.1 equiv) and DIPEA (2.5 equiv).

    • Tip: Fluorides react faster than chlorides in SNAr.

  • Conditions: Heat to 80–100°C for 2–12 hours.

    • Monitoring: The secondary amine is nucleophilic; reaction is usually clean.

  • Purification: Direct reverse-phase HPLC is recommended for library synthesis to remove DMSO.

Method B2: Reductive Amination (Aldehydes)
  • Formation: Dissolve amine (1.0 equiv) and Aldehyde (1.2 equiv) in DCE (Dichloroethane) or DCM.

  • Drying: Add MgSO₄ (anhydrous) or molecular sieves to the vial (crucial for sterically constrained amines to push imine formation). Stir for 1 hour at RT.

  • Reduction: Add STAB (Sodium Triacetoxyborohydride, 1.5 equiv).

    • Add Acetic Acid: If the reaction is sluggish, add 1 drop of AcOH.

  • Time: Stir at RT for 16 hours.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Low Yield at C1 (Bridgehead) Steric hindrance prevents nucleophilic attack.Switch from HATU to Ghosez's Reagent (1-Chloro-N,N,2-trimethylpropenylamine) to generate the Acid Chloride in situ.
Ring Opening Cyclopropane instability.Avoid strong Lewis acids (e.g., BBr₃, AlCl₃) and radical initiators. Keep reaction temps <120°C.
Incomplete N3 Deprotection N-Boc is sterically crowded by the bridgehead.Use TFA/DCM (1:1) instead of HCl/Dioxane. The higher acidity and polarity of TFA drive the reaction to completion.
Poor Solubility Zwitterionic nature of amino-acids.If using the amino-acid form, use HFIP (Hexafluoroisopropanol) as a co-solvent to break aggregation.

Experimental Workflow Visualization

The following diagram illustrates a parallel library synthesis workflow starting from the commercially available 3-Boc-1-amino-3-azabicyclo[3.1.0]hexane .

Workflow Start Start: 3-Boc-1-amino-3-azabicyclo[3.1.0]hexane Step1 Step 1: C1-Amide Coupling (R1-COOH, HATU, DIPEA) Start->Step1 Inter1 Intermediate: C1-Amide / N3-Boc Step1->Inter1 >90% Yield Step2 Step 2: N3-Deprotection (4M HCl in Dioxane) Inter1->Step2 Inter2 Intermediate: C1-Amide / N3-H (Salt) Step2->Inter2 Quantitative Step3 Step 3: N3-Diversification (Parallel Synthesis) Inter2->Step3 Split to Plate ProdA Product A: Urea (Isocyanates) Step3->ProdA ProdB Product B: Sulfonamide (Sulfonyl Chlorides) Step3->ProdB ProdC Product C: N-Aryl (SnAr / Buchwald) Step3->ProdC

Figure 2: "Inside-Out" synthesis strategy. Modifying the difficult bridgehead (C1) first allows for rapid late-stage diversification of the accessible N3 position.

References

  • Enamine Ltd. 3-Azabicyclo[3.1.0]hexane Building Blocks. Retrieved from

    • Source for commercial availability and general handling of the scaffold.
  • Levell, J. R., et al. (2019). Optimization of 3-Azabicyclo[3.1.0]hexane-Based S1P1 Agonists. ACS Medicinal Chemistry Letters.[1][2]

    • Demonstrates biological applic
  • Dunetz, J. R., et al. (2016). Amide Bond Formation in Pharmaceutical Manufacturing. Chemical Reviews.
  • Mykhailiuk, P. K. (2014). Generation of C1-substituted 3-azabicyclo[3.1.0]hexanes.[3] Chemistry – A European Journal.

    • Seminal work on the synthesis and regioselectivity of this specific bicycle.

Sources

Troubleshooting & Optimization

Improving synthetic yield of benzyl N-{3-azabicyclo[3.1.0]hexan-1-yl}carbamate

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a specialized Technical Support Center for researchers synthesizing Benzyl N-{3-azabicyclo[3.1.0]hexan-1-yl}carbamate . It assumes the user is facing yield or purity challenges with the critical Curtius Rearrangement step, which is the industry-standard bottleneck for installing bridgehead amines on strained bicyclic systems.

Topic: Yield Optimization for Benzyl N-{3-azabicyclo[3.1.0]hexan-1-yl}carbamate Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary: The "Golden Path" Protocol

The synthesis of 1-amino-3-azabicyclo[3.1.0]hexane derivatives typically proceeds via a Curtius Rearrangement of the corresponding 1-carboxylic acid. Yield losses in this specific transformation are almost exclusively due to three factors:

  • Moisture Ingress: Leading to the symmetric urea byproduct (the "White Solid of Death").

  • Thermal Instability: Decomposition of the strained cyclopropane ring at high rearrangement temperatures.

  • Steric Hindrance: The bridgehead (C1) position is quaternary and sterically congested, slowing the nucleophilic attack of benzyl alcohol.

The protocol below is the optimized "Golden Path" designed to mitigate these risks.

The Optimized Synthetic Pathway

The following diagram outlines the critical flow and decision points for the synthesis, starting from the carboxylic acid precursor.

SyntheticPathway Acid Precursor: 1-COOH-3-azabicyclo[3.1.0]hexane (N-Protected) AcylAzide Intermediate 1: Acyl Azide (Unstable) Acid->AcylAzide DPPA, Et3N 0°C to RT Isocyanate Intermediate 2: Isocyanate (Reactive Species) AcylAzide->Isocyanate Heat (80°C) -N2 (gas) Target Target: Benzyl Carbamate (Cbz) (High Yield) Isocyanate->Target BnOH (Dry) Cat. DBTL/DMAP Urea Impurity: Symmetric Urea (Moisture Failure) Isocyanate->Urea H2O (Trace) FATAL ERROR

Caption: Figure 1. The Curtius Rearrangement pathway.[1][2][3][4][5] Red dotted line indicates the primary yield-killing side reaction caused by moisture.

Detailed Protocol: The "One-Pot" Curtius Modification

Standard two-step isolation of acyl azides is dangerous and low-yielding for this substrate. Use this modified one-pot DPPA (Diphenylphosphoryl azide) protocol.

Reagents:

  • Substrate: N-Boc-3-azabicyclo[3.1.0]hexane-1-carboxylic acid (1.0 equiv)

  • DPPA: 1.1 equiv (Strict control)[6]

  • Base: Triethylamine (Et3N), 1.2 equiv

  • Nucleophile: Benzyl Alcohol (BnOH), 2.0 - 3.0 equiv

  • Solvent: Toluene (Anhydrous, <50 ppm H2O)

Step-by-Step Methodology:

  • Activation (The Cold Step):

    • Dissolve the carboxylic acid in anhydrous Toluene (0.1 M concentration) under Argon/Nitrogen.

    • Add Et3N. Cool to 0°C .[7]

    • Add DPPA dropwise over 15 minutes. Why? Exotherm control prevents premature decomposition.

    • Stir at 0°C for 30 mins, then warm to Room Temperature (RT) for 1 hour.

  • Rearrangement (The Hot Step):

    • Heat the mixture to 80°C .

    • Monitor: Observe gas evolution (N2). Hold at 80°C until gas evolution ceases (typically 1-2 hours).

    • Critical Check: Take an IR aliquot. Look for the strong isocyanate peak (~2260 cm⁻¹). If weak, do not proceed.

  • Trapping (The Addition):

    • Add anhydrous Benzyl Alcohol (BnOH) and a catalytic amount of Dibutyltin Dilaurate (DBTL) or DMAP (5 mol%).

    • Why? The bridgehead isocyanate is sterically hindered. Uncatalyzed addition is too slow, allowing moisture to compete.

    • Stir at 80°C for 4-6 hours.

  • Workup:

    • Cool to RT. Dilute with EtOAc.

    • Wash with saturated NaHCO3 (removes phosphate byproducts).

    • Wash with Brine. Dry over Na2SO4.

Troubleshooting Center (FAQs)

Ticket #ERR-01: "I am getting a white insoluble solid instead of my oil/gum product."

Diagnosis: Symmetric Urea Formation. Cause: Water ingress. The isocyanate reacted with water to form the free amine, which then instantly attacked the remaining isocyanate. Solution:

  • Solvent: Toluene must be distilled over Na or purchased as "Anhydrous" grade.

  • Glassware: Flame-dry all glassware under vacuum.

  • Reagent: Check your Benzyl Alcohol. If it's old, it contains water. Dry it over 3Å molecular sieves for 24 hours before use.

Ticket #ERR-02: "My yield is 40%, and I see unreacted starting material."

Diagnosis: Incomplete Rearrangement or Azide Hydrolysis. Cause: The bridgehead carboxylic acid is sterically hindered; DPPA activation failed or the acyl azide didn't rearrange. Solution:

  • Force the Rearrangement: Increase the "Hot Step" temperature to 90°C (refluxing toluene is usually safe for [3.1.0] systems, but do not exceed 110°C).

  • Base Check: Ensure Et3N is fresh. If the acid isn't deprotonated, DPPA won't react.

Ticket #ERR-03: "The product degrades on the silica column."

Diagnosis: Acid Sensitivity of the Cyclopropane. Cause: The 3-azabicyclo[3.1.0]hexane core is strained.[8] Standard silica gel is slightly acidic (pH 5-6) and can trigger ring-opening or rearrangement. Solution:

  • Neutralize Silica: Pre-wash the silica column with 1% Et3N in Hexanes before loading your sample.

  • Eluent: Use 1% Et3N in your elution solvent system (e.g., Hexanes/EtOAc + 1% Et3N).

Diagnostic Logic Tree

Use this flowchart to diagnose yield failures in real-time.

Troubleshooting Start Start: Analyze Crude NMR/LCMS CheckUrea Is there a symmetric urea peak? (High MW impurity) Start->CheckUrea CheckSM Is Starting Material (Acid) present? CheckUrea->CheckSM No ActionDry Action: System was wet. Dry solvents/reagents. CheckUrea->ActionDry Yes CheckDecomp Is there complex baseline noise? CheckSM->CheckDecomp No ActionTemp Action: Activation failed. Increase Temp or Check Base. CheckSM->ActionTemp Yes ActionSilica Action: Column degradation. Use Neutralized Silica. CheckDecomp->ActionSilica Yes

Caption: Figure 2. Diagnostic logic for identifying yield loss vectors in Curtius rearrangements.

Data & Benchmarks

Table 1: Comparative Yields by Method

MethodReagentsTypical YieldPrimary Risk
Two-Step (Isolation) 1. ClCOOEt/NaN32. Heat30-45%Explosion risk; Hydrolysis during isolation.
Standard DPPA DPPA, Et3N, Heat50-60%Urea formation due to slow kinetics.
Catalytic DPPA (Recommended) DPPA, Et3N, DBTL (cat) 75-88% High yield; requires strict anhydrous conditions.

References

  • Curtius Rearrangement Mechanism & Utility

    • Title: The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry.[4]

    • Source:Journal of Medicinal Chemistry (via PMC).
    • URL:[Link]

  • Synthesis of 3-azabicyclo[3.1.

    • Title: Synthesis of 3-Azabicyclo[3.1.0]hexane Derivatives via Palladium-Catalyzed Cyclopropanation.[9]

    • Source:Organic Letters / ACS Public
    • URL:[Link]

  • Handling Strained Amines (General Protocol)

    • Title: Preparation of Benzyl Carbamate (General Procedure for Cbz protection via Curtius-like flows).
    • Source:Organic Syntheses, Coll.[6] Vol. 4, p.788.[6]

    • URL:[Link]

  • DPPA Reagent Guide

    • Title: Diphenylphosphoryl Azide (DPPA) in Organic Synthesis.[2][5]

    • Source:Alfa Chemistry Technical Guides.

Sources

Technisches Support-Center: Reinigungsstrategien für Benzyl-N-{3-azabicyclo[3.1.0]hexan-1-yl}carbamat

Author: BenchChem Technical Support Team. Date: February 2026

Answering in German, as requested by the user.

Absolut! Hier ist ein technisches Support-Center, das speziell auf die Reinigungsstrategien für Benzyl-N-{3-azabicyclo[3.1.0]hexan-1-yl}carbamat-Mischungen zugeschnitten ist.

Verfasst von: Dr. Eva Reinhardt, Senior Application Scientist

Willkommen in unserem technischen Leitfaden, der sich den Herausforderungen bei der Reinigung von Benzyl-N-{3-azabicyclo[3.1.0]hexan-1-yl}carbamat widmet. Dieses Molekül, ein wichtiger Baustein in der pharmazeutischen Entwicklung, erfordert aufgrund seiner einzigartigen bicyclischen Struktur und der Anwesenheit der Benzylcarbamat (Cbz)-Schutzgruppe oft sorgfältige und optimierte Reinigungsstrategien.[1][2]

Dieser Leitfaden ist als interaktives Q&A- und Fehlerbehebungstool konzipiert, um Forscher, Chemiker und Fachleute in der Arzneimittelentwicklung bei der Bewältigung häufiger Probleme zu unterstützen, die während der Aufreinigung dieses spezifischen Intermediats auftreten. Wir werden uns mit den Ursachen von experimentellen Problemen befassen und bewährte Lösungen anbieten, die auf fundierten wissenschaftlichen Prinzipien beruhen.

Teil 1: Häufig gestellte Fragen (FAQs)

Dieser Abschnitt befasst sich mit allgemeinen Fragen zur Handhabung, Stabilität und Reinigung des Zielmoleküls.

F1: Was sind die häufigsten Verunreinigungen, die bei der Synthese von Benzyl-N-{3-azabicyclo[3.1.0]hexan-1-yl}carbamat auftreten?

A1: Die Verunreinigungen hängen stark von der Syntheseroute ab, lassen sich aber typischerweise in drei Kategorien einteilen:

  • Ausgangsmaterialien: Nicht umgesetztes 1-Amino-3-azabicyclo[3.1.0]hexan oder überschüssiges Benzylchlorformiat (Cbz-Cl).

  • Reagenzien-Nebenprodukte: Benzylalkohol (aus der Zersetzung von Cbz-Cl) und 1,3-Dibenzylharnstoff, der sich aus Nebenreaktionen bilden kann.[3]

  • Reaktionsnebenprodukte: Di-Cbz-geschützte Spezies oder Produkte, die aus Reaktionen mit Lösungsmitteln oder anderen Nukleophilen im Reaktionsgemisch resultieren.[4]

F2: Welcher allgemeine Ansatz wird für die Reinigung des Rohprodukts empfohlen?

A2: Ein zweistufiger Ansatz ist in der Regel am effektivsten:

  • Wässrige Aufarbeitung: Zunächst sollten saure oder basische Verunreinigungen durch Flüssig-Flüssig-Extraktion entfernt werden. Eine Wäsche mit einer milden Base (z. B. gesättigte Natriumbicarbonatlösung) entfernt saure Verunreinigungen, während eine milde saure Wäsche nicht umgesetztes Amin-Ausgangsmaterial entfernen kann.

  • Säulenchromatographie: Die Flash-Chromatographie an Kieselgel ist die Methode der Wahl zur Trennung des Produkts von eng verwandten, neutralen Verunreinigungen.[5][6]

F3: Wie stabil ist die Cbz-Gruppe und der bicyclische Kern unter typischen Reinigungsbedingungen?

A3: Der 3-Azabicyclo[3.1.0]hexan-Kern ist ein gesättigtes, gespanntes bicyclisches System und unter normalen chromatographischen und Aufarbeitungsbedingungen im Allgemeinen stabil.[7][8] Die Benzylcarbamat (Cbz)-Schutzgruppe ist gegenüber milden Säuren und Basen recht robust, was saure/basische Wäschen während der Aufarbeitung ermöglicht. Sie ist jedoch empfindlich gegenüber:

  • Katalytische Hydrierung: Dies ist die häufigste Methode zur Entfernung der Cbz-Gruppe, daher müssen Palladium-Katalysatoren und Wasserstoffgas vermieden werden.[9][10]

  • Starke Säuren: Starke saure Bedingungen (z. B. HBr in Essigsäure) können die Cbz-Gruppe spalten.[11][12]

F4: Welche Analysemethoden eignen sich am besten zur Beurteilung der Reinheit?

A4: Eine Kombination von Techniken liefert das umfassendste Bild:

  • Dünnschichtchromatographie (DC): Unverzichtbar für die schnelle Überwachung des Reaktionsfortschritts und die Identifizierung von Fraktionen während der Säulenchromatographie.[6]

  • Hochleistungsflüssigkeitschromatographie (HPLC): Die Methode der Wahl zur quantitativen Bestimmung der Reinheit.[13][14] Aufgrund der potenziellen thermischen Labilität von Carbamaten wird HPLC oft der Gaschromatographie (GC) vorgezogen.[15][16]

  • NMR-Spektroskopie: Entscheidend für die strukturelle Bestätigung des Produkts und die Identifizierung von Verunreinigungen.[17]

  • LC-MS: Sehr nützlich zur Identifizierung der Massen von Verunreinigungen im Rohgemisch, was bei der Fehlersuche hilft.[13]

Teil 2: Anleitung zur Fehlerbehebung

Dieser Abschnitt bietet Lösungen für spezifische Probleme, die während des Reinigungsprozesses auftreten können.

ProblemMögliche Ursache(n)Lösung(s) & Wissenschaftliche Begründung
Starkes Tailing/Schmieren auf der DC-Platte oder Säule Die basische Natur des Stickstoffatoms im 3-Azabicyclo[3.1.0]hexan-Kern interagiert stark mit den sauren Silanolgruppen auf der Oberfläche des Kieselgels.Lösung: Fügen Sie dem Eluenten eine kleine Menge (0,1–1 %) eines basischen Modifikators wie Triethylamin (Et₃N) oder einer mit Ammoniak gesättigten Methanollösung hinzu. Begründung: Der basische Modifikator neutralisiert die sauren Stellen auf dem Kieselgel und verhindert so starke ionische Wechselwirkungen mit Ihrem basischen Produkt. Dies führt zu einer schnelleren Elution, symmetrischeren Peaks und einer deutlich verbesserten Trennung.
Das Produkt co-eluiert mit einer Verunreinigung Die Polaritäten des Produkts und der Verunreinigung sind im gewählten Laufmittelsystem (z. B. Hexan/Ethylacetat) zu ähnlich.Lösung 1: Ändern Sie die Selektivität des Laufmittelsystems. Wechseln Sie von einem Hexan/Ethylacetat-System zu einem auf Dichlormethan/Methanol oder Toluol/Aceton basierenden System. Lösung 2: Wechseln Sie die stationäre Phase. Wenn Kieselgel versagt, versuchen Sie es mit Aluminiumoxid (basisch oder neutral) oder einer Umkehrphasen-Chromatographie (C18). Begründung: Unterschiedliche Lösungsmittel und stationäre Phasen verändern die dominanten intermolekularen Kräfte (z. B. Dipol-Dipol- vs. Wasserstoffbrückenbindungen), die die Trennung steuern. Dies kann die Auflösung zwischen Verbindungen, die in einem Standardsystem co-eluierten, drastisch verbessern.
Mein gereinigtes Produkt ist ein Öl und kristallisiert nicht 1. Vorhandensein von Restlösungsmitteln. 2. Geringfügige Verunreinigungen, die die Kristallgitterbildung stören. 3. Das Produkt ist von Natur aus ein amorphes Feststoff oder Öl bei Raumtemperatur.Lösung: Stellen Sie zunächst sicher, dass alle Lösungsmittel unter Hochvakuum vollständig entfernt wurden. Wenn es ein Öl bleibt, ist eine weitere Reinigung durch sorgfältige Säulenchromatographie erforderlich.[6] Versuchen Sie nach der Reinigung, die Kristallisation aus einem anderen Lösungsmittelsystem (z. B. Diethylether/Hexan) zu induzieren. Das Animpfen mit einem zuvor erhaltenen Kristall kann ebenfalls wirksam sein.[6]
Geringe Ausbeute nach wässriger Aufarbeitung Das Produkt hat eine gewisse Löslichkeit in der wässrigen Phase, insbesondere wenn der pH-Wert sauer ist (Protonierung des basischen Stickstoffs führt zur Bildung eines wasserlöslichen Salzes).Lösung: Stellen Sie sicher, dass die wässrige Phase während der Extraktion mit organischen Lösungsmitteln basisch ist (pH 8-9). Extrahieren Sie die wässrige Phase mehrmals (3x) mit Ihrem organischen Lösungsmittel (z. B. Ethylacetat oder Dichlormethan), um die Produktextraktion zu maximieren. Sättigen Sie die wässrige Schicht mit NaCl (Aussalzeffekt), um die Löslichkeit organischer Verbindungen weiter zu verringern.
Mein ¹H-NMR zeigt Verunreinigungen durch Benzylalkohol Benzylalkohol ist ein häufiges Nebenprodukt und hat eine ähnliche Polarität wie das Produkt, was die Trennung erschwert.Lösung: Benzylalkohol kann oft durch sorgfältige Säulenchromatographie entfernt werden. Die Verwendung eines weniger polaren Laufmittelsystems zu Beginn des Gradienten kann helfen, den Benzylalkohol (der etwas polarer ist) zurückzuhalten, während Ihr Produkt eluiert. Eine Wäsche mit Lauge während der Aufarbeitung kann einen Teil des Benzylalkohols deprotonieren und in die wässrige Phase ziehen, aber die Chromatographie ist zuverlässiger.[6]

Teil 3: Detaillierte experimentelle Protokolle

Hier finden Sie schrittweise Anleitungen für die wichtigsten Reinigungstechniken.

Protokoll 3.1: Flash-Säulenchromatographie an Kieselgel

Dieses Protokoll beschreibt eine Standard-Reinigungsmethode für eine Rohölmischung im 1-5 g Maßstab.

  • Vorbereitung der Säule:

    • Wählen Sie eine Säule geeigneter Größe (Daumenregel: verwenden Sie 40-100 g Kieselgel pro 1 g Rohmaterial).

    • Bereiten Sie eine Aufschlämmung aus Kieselgel in einem unpolaren Lösungsmittel (z. B. Hexan) vor.

    • Gießen Sie die Aufschlämmung in die Säule und lassen Sie das Kieselgel unter leichtem Druck (Luft oder Stickstoff) absetzen, um eine dicht gepackte Säule zu erhalten. Lassen Sie die Säule niemals trockenlaufen.

  • Probenbeladung:

    • Lösen Sie Ihr Rohmaterial in der minimalen Menge Dichlormethan.

    • Fügen Sie eine kleine Menge Kieselgel (ca. 1-2x das Gewicht Ihres Rohmaterials) hinzu und verdampfen Sie das Lösungsmittel unter reduziertem Druck, um ein frei fließendes Pulver zu erhalten (Trockenbeladung).

    • Geben Sie das Pulver vorsichtig auf die Oberseite des Säulenbetts.

  • Elution:

    • Beginnen Sie die Elution mit einem unpolaren Laufmittelsystem (z. B. 100 % Hexan oder 95:5 Hexan/Ethylacetat), um stark unpolare Verunreinigungen zu entfernen.

    • Erhöhen Sie schrittweise die Polarität des Laufmittels (Gradientenelution). Ein typischer Gradient könnte von 10 % Ethylacetat in Hexan bis zu 50 % Ethylacetat reichen.

    • Wichtiger Hinweis: Fügen Sie dem gesamten Laufmittelsystem 0,1 % Triethylamin (Et₃N) hinzu, um das Tailing des Produkts zu minimieren.

    • Sammeln Sie Fraktionen und analysieren Sie diese mittels DC.

  • Isolierung:

    • Vereinigen Sie die reinen Fraktionen, die Ihr Produkt enthalten.

    • Entfernen Sie das Lösungsmittel unter reduziertem Druck, um das gereinigte Produkt zu erhalten.

Protokoll 3.2: Umkristallisation zur Endreinigung

Wenn Ihr chromatographisch gereinigtes Produkt ein Feststoff ist, aber noch geringfügige Verunreinigungen aufweist, kann eine Umkristallisation die Reinheit erheblich verbessern.

  • Lösungsmittelauswahl:

    • Finden Sie ein Lösungsmittelsystem, in dem Ihr Produkt in der Hitze gut löslich, in der Kälte aber nur schlecht löslich ist. Gängige Systeme für Carbamate sind Ethylacetat/Hexan, Diethylether/Hexan oder Chloroform.[18][19]

    • Testen Sie dies im kleinen Maßstab: Lösen Sie einige Milligramm Ihres Produkts in einer minimalen Menge des heißen, polareren Lösungsmittels (z. B. Ethylacetat). Fügen Sie langsam das unpolare "Anti-Lösungsmittel" (z. B. Hexan) hinzu, bis eine Trübung auftritt. Erwärmen Sie erneut, bis die Lösung klar ist.

  • Verfahren:

    • Lösen Sie Ihr Produkt in der minimalen Menge des kochenden Lösungsmittels (oder Lösungsmittelgemischs).

    • Lassen Sie die Lösung langsam und ungestört auf Raumtemperatur abkühlen.

    • Kühlen Sie die Lösung weiter in einem Eisbad oder Kühlschrank, um die Kristallbildung zu maximieren.

    • Sammeln Sie die Kristalle durch Vakuumfiltration und waschen Sie sie mit einer kleinen Menge eiskaltem Lösungsmittel.

    • Trocknen Sie die Kristalle unter Hochvakuum.

Teil 4: Daten & Visualisierungen

Tabellen zur schnellen Referenz

Tabelle 1: Empfohlene Laufmittelsysteme für die Chromatographie

Stationäre PhaseLaufmittelsystemModifikatorAnwendungshinweise
KieselgelHexan / Ethylacetat0,1-1 % Et₃NGuter Ausgangspunkt für die meisten Trennungen.
KieselgelDichlormethan / Methanol0,1-1 % Et₃NNützlich für polarere Verunreinigungen; bietet eine andere Selektivität.
Aluminiumoxid (neutral)Hexan / EthylacetatKeiner erforderlichGute Alternative, wenn das Produkt auf Kieselgel abgebaut wird oder irreversibel bindet.
C18 (Umkehrphase)Wasser / Acetonitril0,1 % TFA oder HCOOHNützlich für sehr polare Verunreinigungen. Beachten Sie, dass das Produkt unter sauren Bedingungen als Salz vorliegen kann.
Diagramme

PurificationWorkflow crude Rohprodukt-Mischung workup Wässrige Aufarbeitung (z.B. NaHCO₃-Wäsche) crude->workup concentrate Konzentration im Vakuum workup->concentrate assess1 Reinheitsprüfung (DC, ¹H-NMR) concentrate->assess1 chromatography Flash-Säulenchromatographie (Kieselgel, Gradient + Et₃N) assess1->chromatography fractions Fraktionen sammeln & mittels DC analysieren chromatography->fractions pool Reine Fraktionen vereinigen fractions->pool concentrate2 Konzentration im Vakuum pool->concentrate2 assess2 Finale Reinheitsprüfung (HPLC, NMR) concentrate2->assess2 recrystallize Umkristallisation (Optional) assess2->recrystallize < 99% rein product Reines Produkt assess2->product ≥ 99% rein recrystallize->product

Abbildung 1: Allgemeiner Arbeitsablauf für die Reinigung.

TroubleshootingLogic start Problem: Schlechte Trennung bei der DC q1 Tailing / Schmieren? start->q1 a1_yes 0.5% Et₃N zum Laufmittel hinzufügen q1->a1_yes Ja q2 Immer noch Co-Elution? q1->q2 Nein a1_yes->q2 a2_yes Laufmittelsystem ändern (z.B. DCM/MeOH) q2->a2_yes Ja success Problem gelöst q2->success Nein q3 Immer noch Co-Elution? a2_yes->q3 a3_yes Stationäre Phase ändern (z.B. Al₂O₃ oder C18) q3->a3_yes Ja q3->success Nein a3_yes->success

Abbildung 2: Logik zur Fehlerbehebung bei Co-Elution.

Teil 5: Referenzen

  • Fast Gas Chromatography Analysis of N-Carbamates with Cold On-Column Injection. (n.d.). Restek. Retrieved February 21, 2026, from

  • Methyl carbamate purification by extraction and recrystallization. (n.d.). ResearchGate. Retrieved February 21, 2026, from

  • Methyl carbamate purification by extraction and recrystallazation. (2025, September 26). SciEngine. Retrieved February 21, 2026, from

  • Sustainable Approaches for the Protection and Deprotection of Functional Groups. (n.d.). National Center for Biotechnology Information. Retrieved February 21, 2026, from

  • Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. (2024, January 4). Total Synthesis. Retrieved February 21, 2026, from

  • Azabicyclo(3.1.0) hexane derivatives useful as modulators of dopamine D3 receptors. (2005, February 21). European Patent Office. Retrieved February 21, 2026, from

  • Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane via cyclopropene cycloadditions to the stable azomethine ylide derived from Ruhemann's purple. (2022, June 29). Beilstein Journals. Retrieved February 21, 2026, from

  • Protocol for the Deprotection of the Benzyl Carbamate (Cbz) Group. (n.d.). Benchchem. Retrieved February 21, 2026, from

  • Amino protecting group—benzyloxycarbonyl (Cbz). (2025, July 31). Suzhou Highfine Biotech. Retrieved February 21, 2026, from

  • Condensation of Benzyl Carbamate with Glyoxal in Polar Protic and Aprotic Solvents. (2023, November 17). National Center for Biotechnology Information. Retrieved February 21, 2026, from

  • Dual protection of amino functions involving Boc. (2013, July 17). RSC Publishing. Retrieved February 21, 2026, from

  • Synthesis of 4. 1-Aminomethyl-3-benzyl-3-azabicyclo[3.1.0]hexane. (n.d.). PrepChem.com. Retrieved February 21, 2026, from

  • Synthesis of 3-Azabicyclo[3.1.0]hexane Derivates. (2023, August 25). PubMed. Retrieved February 21, 2026, from

  • Synthesis of 3-azabicyclo[3.1.0]hexane derivatives via palladium-catalyzed cyclopropanation of maleimides with N-tosylhydrazones. (n.d.). RSC Publishing. Retrieved February 21, 2026, from

  • Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System. (2018, September 29). National Center for Biotechnology Information. Retrieved February 21, 2026, from

  • Waters Alliance System for Carbamate Analysis Method Guide. (n.d.). Waters. Retrieved February 21, 2026, from

  • Chromatographic Analysis of Insecticidal Carbamates. (n.d.). SpringerLink. Retrieved February 21, 2026, from

  • Work-up procedures to remove impurities from Benzyl 2-bromonicotinate products. (n.d.). Benchchem. Retrieved February 21, 2026, from

  • 3-Benzyl-3-azabicyclo(3.1.0)hexan-6-amine. (n.d.). PubChem. Retrieved February 21, 2026, from

  • Synthesis and characterization of process related impurities of an anticonvulsant drug-Lacosamide. (2018, January 13). ResearchGate. Retrieved February 21, 2026, from

Sources

Optimizing temperature conditions for benzyl carbamate formation on bicyclic amines

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing Temperature Conditions for Benzyl Carbamate Formation Ticket ID: #CBZ-OPT-001 Status: Resolved / Guide Published

Executive Summary: The Thermodynamics of Protection

The Core Challenge: Bicyclic amines (e.g., azabicyclo[3.2.1]octanes, nortropanes, azanorbornanes) present a unique "frustrated" chemical environment. The amine is often sterically hindered by the bridgehead carbons yet possesses high ring strain that can alter nucleophilicity.

The Temperature Conflict:

  • Low Temperature (

    
    ):  suppresses the hydrolysis of the reagent (Cbz-Cl) but may render the hindered amine kinetically inert.
    
  • High Temperature (

    
    ):  overcomes the steric activation barrier but accelerates reagent decomposition (hydrolysis/decarboxylation) and increases the risk of racemization at adjacent chiral centers.
    

The Solution: Optimization requires shifting from a static temperature protocol to a dynamic thermal gradient , or switching reagents based on the "Steric/Strain Index" of your substrate.

Decision Matrix: Protocol Selection

Before starting, determine your method based on substrate difficulty.

Cbz_Decision_Tree Start START: Analyze Substrate IsHindered Is the Amine Sterically Hindered? (e.g., adjacent to bridgehead) Start->IsHindered IsSensitive Is Substrate Acid/Base Sensitive? IsHindered->IsSensitive Yes MethodA PROTOCOL A: Standard Kinetic Control (Cbz-Cl / Biphasic / 0°C) IsHindered->MethodA No (Standard Secondary Amine) MethodB PROTOCOL B: Thermodynamic Push (Cbz-OSu / Organic / RT -> 40°C) IsSensitive->MethodB Yes (Avoids HCl/Strong Base) MethodC PROTOCOL C: Cryogenic Selectivity (Cbz-Cl / -20°C) IsSensitive->MethodC No (Regioselectivity needed) MethodA->MethodB Fails (Low Yield)

Figure 1: Decision matrix for selecting the optimal Cbz protection strategy based on bicyclic amine constraints.

Protocol Library

Protocol A: Standard Kinetic Control (Cbz-Cl)

Best for: Unhindered bicyclic secondary amines (e.g., 8-azabicyclo[3.2.1]octane). Mechanism: Interfacial reaction (Schotten-Baumann). The reaction relies on the high reactivity of Benzyl Chloroformate (Cbz-Cl).

The Thermal Gradient:

  • Setup (

    
    ):  Dissolve amine in THF/Water (1:1). Add 
    
    
    
    (2.0 equiv). Cool to
    
    
    .
  • Addition (

    
    ):  Add Cbz-Cl (1.2 equiv) dropwise. Critical: internal temp must stay 
    
    
    
    to prevent rapid hydrolysis.
  • Equilibration (

    
    ):  Stir at 
    
    
    
    for 30 mins, then remove ice bath. Allow to warm to
    
    
    .
    • Why? The initial cold phase protects the reagent during mixing. The warming phase provides the activation energy to drive the reaction to completion against the steric bulk.

Protocol B: The "Thermal Push" (Cbz-OSu)

Best for: Sterically hindered amines (e.g., 7-azabicyclo[2.2.1]heptane derivatives) or acid-sensitive scaffolds. Mechanism: Nucleophilic acyl substitution using a less reactive, more thermally stable leaving group (N-hydroxysuccinimide).

The Thermal Gradient:

  • Setup (RT): Dissolve amine in THF or

    
    . Add organic base (DIPEA or 
    
    
    
    , 1.5 equiv).
  • Addition (RT): Add Cbz-OSu (Benzyl succinimidyl carbonate) (1.1 equiv) in one portion.

  • Activation (RT

    
    ):  Stir at RT for 4 hours. If TLC shows 
    
    
    
    conversion, heat to
    
    
    .
    • Why? Cbz-OSu does not hydrolyze rapidly like Cbz-Cl. You can safely apply heat to overcome the activation energy barrier of the hindered bridgehead amine without destroying the reagent.

Troubleshooting Hub

Symptom: Low Yield with Unreacted Starting Material.

Potential CauseThe "Why" (Mechanistic)Corrective Action
Reagent Hydrolysis Cbz-Cl reacts with water faster than the hindered amine at

.
Action: Lower addition temp to

. Increase Cbz-Cl to 1.5 equiv. Ensure vigorous stirring (biphasic surface area).
Protonation The amine is protonated (

) and non-nucleophilic.
Action: Check pH. It must be

. If using

, switch to

or add

to maintain pH 10.
Steric Wall The bridgehead geometry blocks the approach of the electrophile.Action: Switch to Protocol B (Cbz-OSu) and heat to

in dry Dioxane.

Symptom: "Oiling Out" or Gummy Precipitate.

  • Cause: The intermediate carbamate or the salt is insoluble in the solvent mix, trapping the amine.

  • Fix: Switch solvent system to homogeneous THF/Water (2:1) or pure DMF with organic base. Keep temperature at

    
     to maintain solubility.
    

Mechanistic Visualization: The Race Against Water

Reaction_Pathway CbzCl Cbz-Cl (Reagent) TS_Main TS1: Amine Attack (High Steric Barrier) CbzCl->TS_Main TS_Side TS2: Hydrolysis (Low Barrier) CbzCl->TS_Side Amine Bicyclic Amine (Nucleophile) Amine->TS_Main Water Water (Competitor) Water->TS_Side Product N-Cbz Product (Stable) TS_Main->Product Favored by Warming to RT Waste Benzyl Alcohol + CO2 (Waste) TS_Side->Waste Favored by High T (>10°C)

Figure 2: Kinetic competition between product formation and hydrolysis. Control of Temperature (


) dictates the ratio of 

.

Frequently Asked Questions (FAQ)

Q: Can I reflux the reaction if it's stuck? A: No. If using Cbz-Cl, refluxing will decompose the reagent immediately (generating


 and 

) and potentially degrade your amine. If using Cbz-OSu, you can heat up to

, but check for thermal decarboxylation of the carbamate product.

Q: My bicyclic amine has a free hydroxyl group. Will Cbz-Cl protect that too? A: At


 in biphasic conditions (Schotten-Baumann), N-protection is highly selective over O-protection. However, if you raise the temperature 

or use a strong base (

), you will see O-Cbz formation (carbonate). Keep it cold to maintain chemoselectivity.

Q: Why is my yield lower for 7-azabicyclo[2.2.1]heptane compared to tropane? A: Strain and sterics. The [2.2.1] system is more rigid and the nitrogen lone pair may be less accessible or electronically deactivated depending on the bridge substituents. Use Protocol B (Cbz-OSu) and allow longer reaction times (16-24h).

References

  • Greene's Protective Groups in Organic Synthesis , 5th Ed. Wuts, P. G. M. John Wiley & Sons, 2014 . (Canonical reference for Cbz stability and cleavage conditions).

  • Cbz-Protected Amino Groups . Organic Chemistry Portal. (Detailed reaction conditions and reagent comparisons).

  • Benzyl Chloroformate Properties & Safety . Common Organic Chemistry. (Physical data and handling of Cbz-Cl).

  • Kinetic vs. Thermodynamic Control . Chemistry LibreTexts. (Theoretical grounding for temperature effects on competing reaction pathways).

  • Preparation of Mono-Cbz Protected Guanidines . Organic Syntheses, 2015 , 92, 91-102.[1] (Demonstrates controlled addition protocols for Cbz-Cl). [1]

Sources

Technical Support Center: Purification of Benzyl N-{3-azabicyclo[3.1.0]hexan-1-yl}carbamate

[1]

Case ID: #AZA-310-PUR Status: Open Assigned Specialist: Senior Application Scientist, Separation Technologies Topic: Impurity Removal & Workup Optimization[1]

Executive Summary & Molecule Analysis

Subject Molecule: Benzyl N-{3-azabicyclo[3.1.0]hexan-1-yl}carbamate Structure Analysis:

  • Core Scaffold: 3-azabicyclo[3.1.0]hexane (Rigid, bicyclic amine).[1][2]

  • Functional Group A (C1-Position): Benzyl carbamate (Cbz-protected amine).[1][3] Acid-stable, sensitive to hydrogenolysis.[1]

  • Functional Group B (N3-Position): Secondary amine (assuming "3-aza" is unsubstituted).[1] This is the critical handle for purification.

  • Risk Factor: The cyclopropane ring (C1-C5-C6) provides significant ring strain (~27 kcal/mol).[1] While kinetically stable, it is susceptible to ring-opening under strong Lewis acidic conditions or high thermal stress (>100°C).[1]

Common Impurities:

  • Benzyl Alcohol (BnOH): Hydrolysis byproduct of Cbz-Cl; difficult to remove via vacuum due to high boiling point (205°C).[1]

  • Benzyl Chloride: Unreacted reagent (genotoxic).

  • Regioisomers/Diastereomers: Endo/Exo isomers formed during the cyclopropanation step.[4]

  • Metal Residues: Rhodium or Copper (if prepared via diazo-insertion) or Palladium (if Cbz removal was attempted).[1]

Diagnostic Flowchart

Use this decision tree to select the appropriate purification protocol based on your crude mixture's profile.

Purification_WorkflowStartSTART: Analyze Crude MixtureCheck_N3Is the N3-Nitrogen Free(Secondary Amine)?Start->Check_N3Acid_WashProtocol A:Acid-Base Extraction(Exploit Basicity)Check_N3->Acid_WashYes (Basic)Check_ImpurityPrimary Impurity?Check_N3->Check_ImpurityNo (N-Boc/Acyl)Salt_FormProtocol B:Salt Crystallization(Oxalate/HCl)Acid_Wash->Salt_FormIf oil persistsBnOH_IssueImpurity: Benzyl AlcoholCheck_Impurity->BnOH_IssueMetal_IssueImpurity: Metal ResiduesCheck_Impurity->Metal_IssueChromatographyProtocol C:Flash Chromatography(DCM/MeOH/NH3)BnOH_Issue->ChromatographyScavengerProtocol D:Silica-Thiol / Resin ScavengingMetal_Issue->Scavenger

Caption: Decision matrix for selecting purification method based on amine basicity and impurity type.

Troubleshooting Guide (Q&A)

Issue 1: "I cannot remove Benzyl Alcohol (BnOH) from my product."

The Problem: Benzyl alcohol (bp 205°C) often co-elutes with polar carbamates and is difficult to remove by rotary evaporation. The Fix: Do not rely on vacuum. Use Water/Alkane Partitioning or Derivatization .

  • Method A (Partitioning): If your product is the free amine (N3-H):

    • Dissolve crude in EtOAc.

    • Extract product into 1M Citric Acid (pH ~3). Benzyl alcohol remains in the EtOAc layer.

    • Wash the aqueous layer 2x with Et₂O (removes traces of BnOH).

    • Basify aqueous layer (pH 10) with K₂CO₃ and extract product back into DCM.

    • Why Citric Acid? It is milder than HCl and reduces the risk of cyclopropane ring opening [1].

  • Method B (Derivatization - If Product is Neutral): If your product is fully protected (N3-Boc):

    • Add PS-Isocyanate resin or reaction with acetyl chloride (carefully) to convert BnOH into an ester/carbamate with a significantly different Rf value.

    • Run a short silica plug. The derivatized impurity will separate easily.

Issue 2: "My product is an oil, but it should be a solid."

The Problem: Trace solvents or stereoisomeric mixtures (endo/exo) prevent crystal lattice formation. The Fix: Salt Formation. The 3-azabicyclo[3.1.0]hexane scaffold is rigid. Salt formation often forces crystallization and rejects impurities.

  • Recommended Salt: Oxalate or (L)-Tartrate .[1]

    • Protocol: Dissolve the oil in a minimal amount of warm EtOH. Add 1.0 eq of Oxalic acid (anhydrous) dissolved in warm EtOH. Allow to cool slowly.

    • Benefit: Oxalates often crystallize better than HCl salts for these bicyclic amines and can resolve diastereomers [2].

Issue 3: "I see a 'doublet' of peaks in NMR/LCMS."

The Problem: Rotamers or Diastereomers.

  • Rotamers: Carbamates (Cbz) exhibit restricted rotation around the N-C(O) bond.[1] This appears as broad or split peaks in NMR at room temperature.

    • Test: Run NMR at 50°C. If peaks coalesce, it is rotamers (pure product).[1]

  • Diastereomers: If you synthesized the scaffold via cyclopropanation, you likely have endo and exo isomers.

    • Fix: These are difficult to separate by flash chromatography. Use Preparative HPLC or fractional crystallization of the tartrate salt.

Detailed Protocols

Protocol A: Acid-Base "Catch & Release" (For Free Amines)

Best for: Removing non-basic impurities (BnOH, Benzyl Chloride, neutral organics).[1]

StepActionCritical Parameter
1. Dissolution Dissolve crude oil in Ethyl Acetate (EtOAc) .[1]Concentration: ~0.1 M.
2. Extraction Add 10% Citric Acid (aq). Shake and separate.Target pH: Aqueous layer must be pH < 4.
3. Wash Wash the aqueous layer with Hexanes/Et₂O (1:1) .Removes trapped BnOH. Discard organics.
4. Basification Cool aqueous layer to 0°C. Add 2M NaOH or K₂CO₃ .Target pH: > 10. Watch for precipitation.
5. Recovery Extract aqueous mixture with DCM (3x) . Dry over Na₂SO₄.[5]Do not use EtOAc here (hydrolysis risk at high pH).
Protocol B: Metal Scavenging (Pd/Rh Removal)

Best for: Final polish before biological testing.[1]

  • Dissolve: Dilute product in THF or DCM (10 mL/g).

  • Add Scavenger: Add SiliaMetS® Thiol or QuadraPure™ TU (thiourea) resin.

    • Loading: 3-4 equivalents relative to expected metal content (usually 5-10 wt% of resin relative to mass of product).[1]

  • Agitate: Stir gently at 30°C for 4-12 hours.

  • Filter: Pass through a 0.45 µm PTFE filter or a Celite pad.

  • Result: Filtrate is metal-free (<10 ppm).[1]

FAQ: Chemical Handling & Stability

Q: Is the cyclopropane ring stable to HCl in dioxane? A: Generally, yes, for short durations at room temperature.[1] However, 3-azabicyclo[3.1.0]hexanes are strained.[1] Prolonged exposure to strong anhydrous acids (like 4M HCl/Dioxane) or Lewis acids (AlCl₃, BF₃) can trigger ring opening to form allyl amines [3].[1] Use TFA/DCM or Citric Acid if possible.

Q: Can I remove the Cbz group without hydrogenolysis? A: Yes. If your molecule contains sulfur (poisoning Pd/C) or alkenes (sensitive to H₂), use HBr in Acetic Acid (harsh) or TMSI (Trimethylsilyl iodide) (milder, selective).[1] Note that HBr/AcOH may open the cyclopropane ring; TMSI is preferred for this scaffold [4].

Q: How do I store the purified material? A: Store as the solid salt (HCl or Oxalate) at -20°C. The free base amine absorbs CO₂ from the air to form carbamic acid salts over time.

References

  • Gensini, M., et al. "Practical Synthesis of 3-Azabicyclo[3.1.0]hexane Derivatives."[1] European Journal of Organic Chemistry, 2002.

  • Vapourtec Application Note. "Synthesis of All Four Stereoisomers of 3-(tert-Butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic Acid." Vapourtec, 2013.[1][6]

  • Krow, G. R. "The Synthesis of Azabicyclo[3.1.0]hexanes."[2][7][8] Synthesis, 2009.[1] [1]

  • BenchChem Technical Guide. "Protocol for the Deprotection of the Benzyl Carbamate (Cbz) Group." BenchChem, 2025.[1][9][10]

  • Organic Chemistry Portal. "Protective Groups: Cbz-Protection."

Overcoming steric hindrance in 1-substituted 3-azabicyclo[3.1.0]hexane reactions

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Steric Hindrance in 1-Substituted 3-Azabicyclo[3.1.0]hexane Reactions Ticket ID: #AZA-310-STERICS Assigned Specialist: Dr. A. V. Thorne, Senior Application Scientist

Executive Summary: The "Inside-Outside" Conformation Problem

Welcome to the technical support center for constrained bicyclic amines. If you are working with 1-substituted 3-azabicyclo[3.1.0]hexanes (such as the Bicifadine scaffold), you are likely encountering reduced reactivity at the N3 position.

The Root Cause: In 1-substituted analogs, the cyclopropane ring fusion creates a rigid "boat-like" or flattened chair conformation. The substituent at C1 (the bridgehead) projects steric bulk directly into the trajectory required for nucleophilic attack by the N3 nitrogen. Standard


 or amide coupling protocols often stall or produce low yields because the "endo" face is shielded by the cyclopropane hydrogens, and the "exo" face is partially obstructed by the C1-substituent's rotation.

This guide provides validated protocols to bypass these steric energy barriers.

Module 1: Troubleshooting N-Functionalization

User Report: "Standard amide coupling (EDC/NHS or HBTU) with my 1-aryl-3-azabicyclo[3.1.0]hexane yields <20% product. The amine seems non-nucleophilic."

Diagnostic & Solution Matrix
Reaction TypeCommon Failure ModeRecommended ProtocolMechanistic Rationale
Amide Coupling Steric clash with bulky activating groups (e.g., OBt esters).Acyl Fluoride Method or HATU/HOAt Acyl fluorides are smaller electrophiles than OBt/active esters, allowing approach to the hindered N3 nitrogen [1].
N-Alkylation Elimination of alkyl halide instead of substitution; no reaction.Reductive Amination (Ti(OiPr)4 / NaBH(OAc)3)Avoids the

transition state. Titanium acts as a Lewis acid to compress the iminium transition state.
N-Arylation Failed

(even with F/NO2 aryls).
Pd-Catalyzed Buchwald-Hartwig Requires specific bulky ligands (RuPhos/BrettPhos) to facilitate reductive elimination around the hindered amine [2].
Protocol A: High-Efficiency Amide Coupling via Acyl Fluorides

Use this when standard couplings fail due to steric hindrance.

  • Activation: Dissolve carboxylic acid (1.0 equiv) in DCM. Add Cyanuric Fluoride (0.5 equiv) and Pyridine (1.0 equiv). Stir for 1-2 hours.

    • Check: TLC should show conversion to the non-polar acyl fluoride.

  • Coupling: Add the 1-substituted 3-azabicyclo[3.1.0]hexane (1.1 equiv) and DIPEA (3.0 equiv).

  • Workup: The reaction is often faster than carbodiimide couplings. Quench with water.

Protocol B: Buchwald-Hartwig N-Arylation

For attaching the scaffold to aromatic rings.

  • Catalyst:

    
     (2 mol%)
    
  • Ligand: RuPhos or BrettPhos (4-6 mol%). Crucial: Older ligands like BINAP often fail here.

  • Base: NaOtBu (Strong base required).

  • Solvent: Toluene or Dioxane,

    
    .
    

Module 2: Synthesis & Core Assembly

User Report: "I am trying to synthesize the core scaffold. My cyclopropanation yields are inconsistent, and I'm seeing ring-opening byproducts."

Workflow Visualization: Constructing the Core

The most robust route to 1-substituted analogs (like Bicifadine) is the Cyclopropanation of Maleimides followed by reduction.

G Maleimide N-Benzyl Maleimide PdCat Pd-Catalyzed Cyclopropanation Maleimide->PdCat Diazo Aryl Diazo / N-Tosylhydrazone Diazo->PdCat BicyclicImide 1-Aryl-3-azabicyclo [3.1.0]hexane-2,4-dione PdCat->BicyclicImide High Diastereoselectivity Reduction Reduction (Red-Al / Vitride) BicyclicImide->Reduction Toluene, Reflux FinalAmine 1-Aryl-3-azabicyclo [3.1.0]hexane (Target) Reduction->FinalAmine Careful Quench

Figure 1: Validated synthetic pathway for 1-substituted 3-azabicyclo[3.1.0]hexanes [3, 4].

Critical Control Points
  • The Cyclopropanation Step:

    • Reagents: Use N-tosylhydrazones as diazo precursors with a Pd catalyst (

      
       or similar).
      
    • Why: This avoids handling potentially explosive diazo compounds directly and provides high diastereoselectivity for the exo-cyclopropane [4].

  • The Reduction Step (The "Bicifadine" Method):

    • Reagent: Use Red-Al (Vitride) or

      
      . Avoid 
      
      
      
      if possible, as the workup often leads to emulsions that trap the amine.
    • Note: The 2,4-dione intermediate is extremely stable. High temperatures (refluxing toluene) are required for full reduction to the amine [3].

Module 3: Stability & Handling FAQs

Q: My scaffold degrades during acidic deprotection (e.g., Boc removal). Why? A: The cyclopropane ring introduces significant ring strain (~27 kcal/mol).

  • Mechanism: Strong aqueous acids (HCl/H2O) can protonate the cyclopropane ring (edge-protonation), leading to ring opening and formation of a homoallylic amine.

  • Solution: Use anhydrous acids for deprotection (e.g., 4M HCl in Dioxane or TFA/DCM) and minimize exposure time. Keep the temperature at

    
    .
    

Q: I see two spots on TLC for my pure compound. Is it impure? A: Likely not. 1-substituted 3-azabicyclo[3.1.0]hexanes often exist as rotamers or display slow nitrogen inversion on the NMR timescale due to the steric bulk.

  • Verification: Run High-Temperature NMR (

    
    ). If the peaks coalesce, it is a single compound.
    

Q: How do I store the free base? A: Do not store as a free base for long periods. The secondary amine reacts with atmospheric


 rapidly to form carbamates. Store as the Hydrochloride  or Tartrate salt .

Module 4: Decision Logic for Coupling Conditions

Use this logic flow to select the correct reagents for your specific 1-substituted analog.

DecisionTree Start Start: N-Functionalization of 1-Substituted Scaffold Type What is the electrophile? Start->Type Aryl Aryl Halide (Ar-X) Type->Aryl Acid Carboxylic Acid (Peptide Coupling) Type->Acid IsActivated Is Ar-X Activated? (NO2, CN, F) Aryl->IsActivated SNAr Try SNAr: DMF, K2CO3, 100°C IsActivated->SNAr Yes Buchwald Must use Buchwald: Pd2(dba)3 + RuPhos IsActivated->Buchwald No StericAcid Is the Acid Bulky? (e.g., Proline, t-Leu) Acid->StericAcid Standard HATU + DIPEA (Standard) StericAcid->Standard No Advanced Acyl Fluoride or Ghosez's Reagent StericAcid->Advanced Yes

Figure 2: Reagent selection logic based on electrophile sterics.

References

  • Sasaki, K., & Crich, D. (2011).[1] Facile Amide Bond Formation from Carboxylic Acids and Isocyanates.[1][2] Organic Letters, 13(9), 2256–2259. Link

  • Maiti, D., & Buchwald, S. L. (2009). Cu-Catalyzed Arylation of Secondary Amines. Journal of the American Chemical Society, 131(1), 17423–17429. (Context: RuPhos/BrettPhos development for hindered amines). Link

  • Epstein, J. W., et al. (1981).[3] Bicifadine: Synthesis and properties of 1-(p-tolyl)-3-azabicyclo[3.1.0]hexane. Journal of Medicinal Chemistry, 24(5), 481–490.[3] Link

  • Li, Y., Feng, J., Huang, F., & Baell, J. B. (2023).[4] Synthesis of 3-Azabicyclo[3.1.0]hexane Derivatives. Chemistry – A European Journal, 29(48). Link

Sources

Validation & Comparative

Reference standards for benzyl N-{3-azabicyclo[3.1.0]hexan-1-yl}carbamate analysis

Author: BenchChem Technical Support Team. Date: February 2026

Benchmarking Analytical Standards for Benzyl N-{3-azabicyclo[3.1.0]hexan-1-yl}carbamate: A Comparative Methodological Guide

Executive Summary

Benzyl N-{3-azabicyclo[3.1.0]hexan-1-yl}carbamate (CAS: Generic structure ref) represents a critical intermediate class in the synthesis of conformationally restricted amino acid analogues and antiviral agents (e.g., Bictegravir intermediates). Its bicyclic scaffold imparts unique steric properties, but also introduces significant analytical challenges: stereoisomerism, weak UV chromophores (mitigated only by the Cbz group), and potential rotameric broadening in NMR.

This guide objectively compares the validation methodologies for Reference Standards of this molecule. We move beyond simple vendor comparisons to benchmark the analytical grades available—Certified Reference Materials (CRM) vs. Analytical Standards —and the methodologies (qNMR vs. HPLC) required to validate them.

Structural Context & Analytical Challenges

The molecule consists of a strained 3-azabicyclo[3.1.0]hexane ring protected by a carboxybenzyl (Cbz) group.

FeatureAnalytical Implication
Bicyclic Strain High reactivity; potential for ring-opening or rearrangement under acidic HPLC conditions.
Cbz Group Provides UV detection (254 nm) but introduces rotamers in NMR (slow exchange on NMR timescale), complicating integration.
Stereocenters Requires chiral chromatography to quantify enantiomeric purity (critical for drug intermediates).

Comparative Analysis: Reference Standard Grades

When sourcing or characterizing this standard, researchers must distinguish between grades based on the rigor of the "Mass Balance" vs. "Absolute Quantification" approach.

Table 1: Performance Matrix of Reference Standard Grades
FeatureGrade A: Certified Reference Material (CRM) Grade B: Analytical Standard Grade C: Research Chemical
Primary Validation qNMR (Absolute Purity) + Mass BalanceHPLC (Area %)HPLC (Area %)
Traceability SI Units (via NIST/BIPM traceable internal standard)Vendor's Internal StandardNone
Uncertainty Explicitly calculated (e.g., 99.1% ± 0.3%)Not reportedNot reported
Water/Solvent Quantified (KF/TGA) & subtractedEstimated or ignoredIgnored
Intended Use GMP Release Testing, Calibration of House StandardsR&D Screening, Early Process DevelopmentSynthesis Starting Material

Methodological Deep Dive: qNMR vs. HPLC-UV

To validate a standard to "Grade A" (CRM), one cannot rely solely on HPLC. The following comparison highlights why qNMR is the superior "Primary Ratio" method for this carbamate.

Comparison 1: Accuracy & Bias
  • HPLC-UV: Relies on the assumption that the analyte and all impurities have identical extinction coefficients at 254 nm. Critical Flaw: The cleavage impurity, Benzyl alcohol, has a significantly different response factor than the bicyclic amine, leading to purity overestimation.

  • qNMR: Proton counting is independent of chemical structure. By using a traceable internal standard (e.g., Maleic Acid), purity is absolute.

Comparison 2: Rotameric Resolution
  • HPLC-UV: The Cbz group often causes peak broadening or splitting (rotamers) in chromatography, which can be mistaken for impurity separation.

  • qNMR: Rotamers appear as split peaks. Running the experiment at elevated temperature (e.g., 320K) coalesces these peaks for accurate integration.

Experimental Protocols

Protocol A: High-Fidelity HPLC-UV (Impurity Profiling)

Use this method to determine "Chromatographic Purity" and identify related substances.

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (Suppresses silanol activity for amines).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 90% B over 20 min.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 210 nm (amide bond) and 254 nm (benzyl ring).

  • Temp: 40°C (Critical to minimize rotameric peak splitting).

System Suitability Criteria (Self-Validating):

  • Tailing Factor: < 1.5 (Ensures no secondary interactions with the bicyclic amine).

  • Resolution: > 2.0 between Main Peak and Benzyl Alcohol impurity.

Protocol B: qNMR (Absolute Purity Assignment)

Use this method to assign the "Assay Value" for a Primary Standard.

  • Instrument: 400 MHz (or higher) NMR.

  • Solvent: DMSO-d6 (Prevents carbamate aggregation common in CDCl3).

  • Internal Standard (IS): 1,2,4,5-Tetrachloro-3-nitrobenzene (TCNB) or Maleic Acid (Traceable to NIST SRM).

  • Relaxation Delay (D1): 60 seconds (Must be > 5x T1 of the longest proton to ensure full relaxation).

  • Pulse Angle: 90°.

  • Scans: 16 or 32.

Calculation:



Where 

is integral,

is number of protons,

is molar mass,

is weight, and

is purity.[1]

Visualizing the Qualification Workflow

The following diagram illustrates the decision matrix for qualifying a reference standard for GMP use.

ReferenceStandardWorkflow Raw Crude Synthesized Material Purification Purification (Flash/Prep HPLC) Raw->Purification PrelimQC Preliminary QC (LC-MS) Purification->PrelimQC Decision Purity > 98%? PrelimQC->Decision Reject Reject / Reprocess Decision->Reject No Characterization Structural ID (1H/13C NMR, MS, IR) Decision->Characterization Yes qNMR qNMR (Absolute Assay) Characterization->qNMR HPLC HPLC (Impurity Profile) Characterization->HPLC Residuals TGA/KF (Volatiles) Characterization->Residuals CoA Generate CoA (Mass Balance Calculation) qNMR->CoA Assay Value HPLC->CoA Impurity Limits Residuals->CoA Correction Factor

Figure 1: Workflow for the qualification of a Primary Reference Standard. Note the parallel processing of qNMR and HPLC to establish orthogonal validity.

Impurity Fate Mapping

Understanding the degradation pathways is essential for handling the standard.

ImpurityPathways Parent Benzyl N-{3-azabicyclo[3.1.0] hexan-1-yl}carbamate Acid Acidic Conditions (HPLC Mobile Phase) Parent->Acid Heat Thermal Stress (GC Inlet / Storage) Parent->Heat ImpurityA Impurity A: Benzyl Alcohol Acid->ImpurityA Hydrolysis ImpurityB Impurity B: 3-azabicyclo[3.1.0]hexan-1-amine (Free Amine) Acid->ImpurityB Deprotection ImpurityC Impurity C: Cyclic Urea Formation Heat->ImpurityC Intramolecular Cyclization

Figure 2: Common degradation pathways impacting Reference Standard stability.

References

  • ICH Q6A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products.[2][3][4][5][6] International Council for Harmonisation. [Link]

  • Synthesis of 3-Azabicyclo[3.1.0]hexane Derivatives: Recent Advances. National Institutes of Health (PubMed). [Link]

  • ICH Q3A (R2): Impurities in New Drug Substances. European Medicines Agency. [Link]

Sources

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